E3 ligase Ligand 14
Description
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Properties
Molecular Formula |
C38H52N4O7 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44) |
InChI Key |
ZAGJVXJUYODMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 14 is a synthetic chemical compound that functions as a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases, specifically targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP). This ligand is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. Within a PROTAC molecule, this compound serves as the E3 ligase-recruiting element, which, when brought into proximity with a target protein by a corresponding targeting ligand, facilitates the ubiquitination and subsequent proteasomal degradation of that target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
The primary mechanism of action of this compound is to engage IAP E3 ligases, thereby enabling a PROTAC to hijack the cellular ubiquitin-proteasome system (UPS). When incorporated into a PROTAC, Ligand 14 facilitates the formation of a ternary complex between the target protein, the PROTAC, and an IAP E3 ligase. This induced proximity positions the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
A key publication by Shibata et al. in the Journal of Medicinal Chemistry (2018) describes the development and characterization of various IAP ligands, including a compound analogous to this compound, for the degradation of the Androgen Receptor (AR). This work provides foundational data for understanding the ligand's function.
Quantitative Data Summary
The following table summarizes the binding affinities of an IAP ligand closely related to this compound for cIAP1 and XIAP, as reported in the literature. This data is essential for understanding the ligand's engagement with its target E3 ligases.
| Ligand | Target E3 Ligase | Binding Affinity (IC50, nM) | Reference |
| IAP Ligand (from SNIPER(AR)-51) | cIAP1 | 1.8 | Shibata N, et al. J Med Chem. 2018 |
| IAP Ligand (from SNIPER(AR)-51) | XIAP | 6.2 | Shibata N, et al. J Med Chem. 2018 |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in the action of this compound-based PROTACs, the following diagrams have been generated using the DOT language.
Signaling Pathway of an this compound-based PROTAC
Caption: Signaling pathway of a PROTAC utilizing this compound.
Experimental Workflow for Characterizing an this compound-based PROTAC
Caption: Workflow for characterizing a PROTAC containing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PROTACs utilizing IAP ligands similar to this compound. These protocols are based on the methods described by Shibata et al. (2018).
Protocol 1: Cellular Degradation Assay (Western Blot)
Objective: To determine the ability of an this compound-based PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Prostate cancer cell line (e.g., LNCaP or VCaP)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., anti-AR) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the DMSO control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant IAP E3 ligase (e.g., cIAP1)
-
Recombinant target protein (e.g., AR)
-
This compound-based PROTAC
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, IAP E3 ligase, target protein, and the PROTAC in the ubiquitination reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of a high-molecular-weight smear or ladder of bands indicates polyubiquitination.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the IAP E3 ligase.
Materials:
-
Cells expressing the target protein and IAP E3 ligase
-
This compound-based PROTAC
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the target protein or the E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (against both the target protein and the E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours) and then lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate of the target protein (and vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Conclusion
This compound is a potent IAP-recruiting ligand that serves as a fundamental component for the development of effective PROTACs. Its mechanism of action relies on the formation of a ternary complex to induce the ubiquitination and subsequent proteasomal degradation of target proteins. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel PROTAC-based therapeutics. The continued exploration of such E3 ligase ligands holds significant promise for expanding the druggable proteome and addressing a wide range of diseases.
E3 Ligase Ligand 14 (Nutlin-based): A Technical Guide to Targeting the MDM2 E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a nutlin-based E3 ligase ligand, herein referred to as "E3 Ligase Ligand 14 (Nutlin-based)," which targets the Mouse double minute 2 homolog (MDM2) E3 ubiquitin ligase. This document details the ligand's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its characterization and application in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and MDM2
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.[3]
While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for TPD.[4] MDM2 is a particularly attractive E3 ligase for this purpose. It is an oncogene that acts as the primary negative regulator of the p53 tumor suppressor.[5] In normal cells, MDM2 keeps p53 levels low by ubiquitinating it and promoting its degradation.[6] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[6] Therefore, ligands that bind to MDM2 can be used in PROTACs to degrade other oncoproteins, and they may also offer the dual benefit of stabilizing p53.[7] The first all-small-molecule PROTAC, developed in 2008, utilized a nutlin-based ligand to recruit MDM2 for the degradation of the androgen receptor.[5][7]
Target E3 Ligase: MDM2
MDM2 is a RING finger E3 ubiquitin ligase that plays a critical role in regulating cell cycle, apoptosis, and DNA repair through its interaction with the p53 tumor suppressor protein. The interaction forms a negative feedback loop where p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to p53's transactivation domain, inhibiting its activity and targeting it for proteasomal degradation.[8] Disrupting the MDM2-p53 interaction with small molecule inhibitors, such as nutlins, can stabilize p53 and reactivate its tumor-suppressive functions. This makes nutlin-based ligands valuable components for constructing PROTACs that can recruit MDM2 to a desired target protein for degradation.
Quantitative Data for Nutlin-based MDM2 Ligands and PROTACs
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce degradation of the target. Key quantitative metrics include the binding affinity of the E3 ligase ligand (IC50) and the degradation efficiency of the resulting PROTAC (DC50 and Dmax).
| Compound/PROTAC | Ligand/Warhead | Target E3 Ligase | Target Protein | Binding Affinity (IC50) | Degradation (DC50) | Max Degradation (Dmax) | Cell Line | Citation(s) |
| Nutlin-3a | Nutlin-3a | MDM2 | - | 48.1 nM (to MDM2) | - | - | RS4;11 | [9] |
| PROTAC A1874 | JQ1 | MDM2 | BRD4 | - | 23.1 nM | 89% | - | [7] |
| PROTAC MD-222 | MI-1061 derivative | CRBN | MDM2 | - | < 10 nM (approx.) | > 95% (approx.) | RS4;11 | [9] |
| PROTAC CL144 | Nutlin-3 | CRBN | MDM2 | - | ~100 nM | ~80% | - | [10] |
| PROTAC CL174 | Nutlin-3 | CRBN | MDM2 | - | ~10 nM | ~90% | - | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
MDM2-p53 Signaling Pathway and PROTAC Intervention
The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism of intervention by a PROTAC utilizing a nutlin-based ligand to degrade a hypothetical Protein of Interest (POI).
Caption: MDM2-p53 pathway and PROTAC-mediated degradation of a target protein.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize a nutlin-based MDM2 ligand and the corresponding PROTACs.
Protocol 1: MDM2-Ligand Binding Affinity using TR-FRET
This protocol describes a competitive binding assay to determine the IC50 of a test compound (e.g., Nutlin-based ligand) for MDM2.[11]
Materials:
-
GST-tagged human MDM2 protein
-
Fluorescently labeled tracer ligand (e.g., MI-1061 Red Ligand)[11]
-
Europium-labeled anti-GST antibody
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
Test compounds and controls (e.g., Nutlin-3a)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound, control, or vehicle (Assay Buffer with DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing GST-MDM2 and the fluorescent tracer ligand in Assay Buffer.
-
Add 4 µL of the Europium-labeled anti-GST antibody in Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-enabled microplate reader. Excite at ~340 nm and measure emission at two wavelengths: ~620 nm (Europium donor) and ~665 nm (tracer acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using a positive control (no inhibitor) and a negative control (high concentration of a known inhibitor like Nutlin-3a).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce MDM2-mediated ubiquitination of the target protein.[12][13]
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human MDM2 (E3 ligase)
-
Recombinant target protein of interest (POI)
-
Ubiquitin and Biotin-labeled Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM DTT
-
PROTAC and controls (e.g., POI ligand alone, MDM2 ligand alone)
-
SDS-PAGE gels and Western Blotting reagents
-
Antibodies: anti-POI antibody, anti-ubiquitin antibody or streptavidin-HRP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
Ubiquitination Reaction Buffer
-
E1 enzyme (~100 nM)
-
E2 enzyme (~500 nM)
-
MDM2 (~200 nM)
-
POI (~200 nM)
-
Ubiquitin (~10 µM, with a fraction being biotin-labeled)
-
PROTAC or control at desired concentrations
-
ATP (to a final concentration of 5 mM)
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with an anti-POI antibody to visualize the unmodified POI and higher molecular weight ubiquitinated species. A smear or ladder of bands above the unmodified POI indicates ubiquitination.
-
Alternatively, probe with streptavidin-HRP (if using biotin-ubiquitin) or an anti-ubiquitin antibody to specifically detect ubiquitinated proteins.
-
Protocol 3: Cell-Based Protein Degradation Assay
This is the definitive assay to measure the ability of a PROTAC to induce the degradation of an endogenous target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI and MDM2 (e.g., HCT116, A375)[7]
-
Complete cell culture medium
-
PROTAC and controls
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Western Blotting reagents and antibodies (anti-POI, anti-p53, and a loading control like anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment: Treat the cells with a serial dilution of the PROTAC or controls for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and transfer as described in Protocol 2.
-
Probe the membrane with primary antibodies against the POI, p53 (to check for stabilization), and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the relative protein levels.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation observed).
-
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of a PROTAC utilizing an MDM2 ligand.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Conclusion
The nutlin-based ligand for the E3 ligase MDM2 is a foundational tool in the field of targeted protein degradation. Its ability to recruit MDM2 provides a powerful strategy for eliminating a wide range of pathogenic proteins. Furthermore, the dual-action potential of stabilizing the p53 tumor suppressor makes MDM2-recruiting PROTACs a highly attractive therapeutic approach, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to design, synthesize, and validate novel PROTACs based on this well-characterized E3 ligase ligand. As the field of TPD continues to expand, the strategic use of established E3 ligase ligands like the nutlin-based scaffold will be crucial in accelerating the development of new medicines for previously "undruggable" targets.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
The Art of Induced Proximity: A Technical Guide to XIAP/cIAP Recruitment by IAP-Recruiting E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable to traditional small-molecule inhibitors. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system. This guide focuses on a specific class of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAPs), namely XIAP, cIAP1, and cIAP2, to induce the degradation of a target protein of interest (POI).
The most widely studied IAPs—cIAP1, cIAP2, and XIAP—are frequently overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[1] Beyond their roles in regulating apoptosis, these proteins are E3 ubiquitin ligases, making them attractive targets for PROTAC-mediated protein degradation.[1] PROTACs that co-opt IAPs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1]
This technical guide will delve into the core aspects of XIAP/cIAP recruitment by IAP-binding ligands, with a particular focus on derivatives of LCL161, a well-characterized Smac mimetic.[1] We will explore the mechanism of action, present quantitative data for key performance indicators, provide detailed experimental protocols for characterization, and visualize the intricate signaling pathways involved.
Mechanism of Action
An IAP-based PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ligase (such as a derivative of LCL161), and a linker connecting the two.[2] The PROTAC facilitates the formation of a ternary complex between the target protein and the IAP E3 ligase.[3] This induced proximity enables the IAP to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[2]
Interestingly, the degradation of cIAP1 and XIAP by these PROTACs can occur through distinct mechanisms. The degradation of cIAP1 is often triggered by the binding of the IAP antagonist moiety of the PROTAC, which induces autoubiquitination and subsequent degradation. In contrast, the degradation of XIAP and the target protein typically requires the formation of the ternary complex.
dot
Caption: Mechanism of IAP-based PROTACs.
Data Presentation
The efficacy of IAP-based PROTACs is evaluated by several key parameters, including their binding affinity to the IAPs and the target protein, and their ability to induce degradation of the target protein in cellular assays.
Binding Affinities of IAP Ligands
The binding affinity of the E3 ligase ligand to its target is a critical determinant of PROTAC efficacy. The table below summarizes the binding affinities of several common IAP antagonists to XIAP, cIAP1, and cIAP2.
| Ligand | Target IAP | Binding Affinity (Ki or Kd in nM) | Citation |
| LCL161 | XIAP | 35 | [4] |
| cIAP1 | 0.4 | [4] | |
| Birinapant (TL32711) | XIAP | 45 | [4] |
| cIAP1 | <1 | [4] | |
| GDC-0152 | XIAP | 28 | [4] |
| cIAP1 | 17 | [4] | |
| cIAP2 | 43 | [4] | |
| Xevinapant (AT-406) | XIAP | 66.4 | [4] |
| cIAP1 | 1.9 | [4] | |
| cIAP2 | 5.1 | [4] |
Cellular Degradation Performance of IAP-based PROTACs
The cellular potency of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] The following table provides examples of the degradation performance of various IAP-based PROTACs (SNIPERs).
| PROTAC (SNIPER) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 | >50 | [1] |
| SNIPER-19 | CDK4/6 | MM.1S | <100 | >77 | [1] |
| SNIPER-20 | CDK4/6 | MM.1S | <100 | >77 | [1] |
| A BCL-XL Degrader | BCL-XL | MOLT-4 | 63 | 90.8 | [6] |
| An HDAC6 Degrader | HDAC6 | MM1S | 3.8 | Not Specified | [6] |
| An Ibrutinib-based PROTAC | BTK | HBL1 | 6.3 | >90 | [6] |
Experimental Protocols
The characterization of IAP-based PROTACs requires a suite of biochemical and cellular assays to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for two key experiments.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to determine the DC50 and Dmax of an IAP-based PROTAC in a chosen cell line.[7][8]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Treat the cells with the different concentrations of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Signal Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[9]
dot
Caption: Western Blot Experimental Workflow.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a framework for quantifying the formation of the [Target Protein]-[PROTAC]-[IAP] ternary complex in a biochemical assay.[10][11]
1. Reagent Preparation:
-
Obtain or purify epitope-tagged proteins: for example, His-tagged target protein and GST-tagged IAP E3 ligase.
-
Prepare stock solutions of the proteins and TR-FRET antibodies (e.g., Terbium-cryptate labeled anti-His and d2-labeled anti-GST) in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Perform a serial dilution of the PROTAC compound.
2. Assay Protocol (in a 384-well plate):
-
Add the diluted PROTAC solutions to the wells. Include "no PROTAC" and "no protein" controls.
-
Prepare a master mix of the His-tagged target protein and GST-tagged IAP E3 ligase and add it to the wells. Final protein concentrations are typically in the low nanomolar range (e.g., 5-20 nM) and should be optimized.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a master mix of the TR-FRET donor and acceptor antibodies and add it to the wells.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
3. Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excite the donor at ~340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor) after a time delay (e.g., 50-100 µs).
4. Data Analysis:
-
Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to determine the EC50 for ternary complex formation.
Signaling Pathways
The degradation of XIAP and cIAPs by IAP-based PROTACs can significantly impact cellular signaling, particularly the NF-κB and apoptosis pathways.
NF-κB Signaling
cIAP1 and cIAP2 are key regulators of both the canonical and non-canonical NF-κB pathways.[12] In the non-canonical pathway, cIAPs are part of a complex that constantly ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK).[13][14] The degradation of cIAPs by an IAP-based PROTAC leads to the stabilization and accumulation of NIK.[12] This, in turn, activates the non-canonical NF-κB pathway, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers, which then drive the transcription of target genes.[14]
dot
Caption: Non-Canonical NF-κB Pathway Activation.
Apoptosis Signaling
XIAP is a potent direct inhibitor of caspases-3, -7, and -9, while cIAPs regulate upstream signaling events in the extrinsic apoptosis pathway.[15][16] By inducing the degradation of cIAPs, IAP-based PROTACs can sensitize cancer cells to apoptosis induced by stimuli such as TNF-α.[17] The degradation of cIAPs leads to the stabilization of RIP1, which can then form a complex with FADD and caspase-8, leading to caspase-8 activation and subsequent executioner caspase activation, ultimately resulting in apoptosis.[17] The degradation or inhibition of XIAP further potentiates apoptosis by relieving the direct inhibition of caspases.
dot
Caption: Apoptosis Pathway Modulation.
Conclusion
IAP-based PROTACs represent a promising strategy for targeted protein degradation, particularly in the context of oncology. By recruiting XIAP and cIAPs, these molecules can effectively eliminate a wide range of pathogenic proteins. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and detailed characterization of their effects on cellular signaling, is crucial for the successful development of this therapeutic modality. This guide provides a foundational framework for researchers and drug developers to design, evaluate, and optimize IAP-based PROTACs for therapeutic applications.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical NF-κB Activation and Abnormal B Cell Accumulation in Mice Expressing Ubiquitin Protein Ligase-Inactive c-IAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. molbiolcell.org [molbiolcell.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 16. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) [mdpi.com]
- 17. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IAP Ligand "E3 Ligase Ligand 14" in PROTAC Development: An In-depth Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comprehensive technical overview of a specific E3 ligase ligand, referred to as "E3 ligase Ligand 14," and its central role in the development of a class of PROTACs known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
It is important to note that the term "this compound" can be ambiguous. The scientific and commercial landscape includes a Cereblon (CRBN) ligand-linker conjugate and a complete MDM2-recruiting PROTAC molecule that are sometimes referred to by a similar name. This guide will focus on the Inhibitor of Apoptosis Protein (IAP) ligand, which is the most pertinent interpretation for researchers seeking a core E3 ligase-recruiting moiety for novel PROTAC design.
IAP proteins, such as cIAP1 and XIAP, are E3 ubiquitin ligases that play a crucial role in regulating apoptosis and cell survival.[1][2][3] By recruiting these E3 ligases, SNIPERs can induce the ubiquitination and subsequent degradation of target proteins, offering a powerful strategy for therapeutic intervention, particularly in oncology.[4][5][6]
Core Component: The IAP Ligand
The IAP ligand, referred to here as "this compound," is a small molecule designed to bind to the BIR3 domain of IAP proteins.[7] This interaction mimics the binding of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases). By incorporating this ligand into a PROTAC, researchers can effectively hijack the IAP E3 ligase machinery.
A prominent example of a PROTAC utilizing this IAP ligand is SNIPER(AR)-51 , a potent degrader of the Androgen Receptor (AR).[8][9] The IAP ligand portion of SNIPER(AR)-51 is what enables the recruitment of IAP E3 ligases to the AR, leading to its degradation.
Chemical Structure of a Representative IAP Ligand:
While the exact structure of the commercially available "this compound" can vary, a commonly used core scaffold is based on aminobenzamide derivatives, which are known to be potent IAP antagonists. The structure of the IAP ligand within the highly effective SNIPER(AR)-51 provides a relevant example of the chemical features required for potent IAP engagement.
Mechanism of Action
The mechanism of action for an IAP-recruiting PROTAC (SNIPER) involves a series of orchestrated steps within the cell:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (e.g., AR) and an IAP E3 ligase (e.g., cIAP1), forming a ternary complex.
-
Ubiquitination: The proximity induced by the SNIPER allows the E2 ubiquitin-conjugating enzyme associated with the IAP E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The SNIPER molecule is released and can recruit another target protein and E3 ligase, enabling a catalytic cycle of degradation.
A unique feature of SNIPERs is that they can also induce the self-degradation of IAPs, such as cIAP1.[2][7] This can have a synergistic therapeutic effect in cancers where IAPs are overexpressed.
Caption: IAP-Mediated PROTAC (SNIPER) Mechanism of Action.
Quantitative Data
The efficacy of IAP-based PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC (SNIPER) | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| SNIPER(AR)-51 | Androgen Receptor (AR) | IAP | LNCaP | ~30 nM | >90% | [8][9] |
| SNIPER-1 | Androgen Receptor (AR) | IAP | Prostate Cancer Cells | Effective at 3 µM | - | [3] |
| SNIPER-19/20 | CDK4/6 | IAP | MM.1S | <0.1 µM | >77% | [4] |
| SNIPER-12 | BTK | IAP | THP-1 | 182 nM | - | [4] |
Experimental Protocols
The development and evaluation of IAP-based PROTACs involve a series of standard and specialized assays.
1. Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the SNIPER compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the SNIPER on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with serial dilutions of the SNIPER compound.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. In-cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Caption: Experimental Workflow for SNIPER Evaluation.
Conclusion
The IAP ligand, exemplified by its use in potent PROTACs like SNIPER(AR)-51, is a critical tool in the field of targeted protein degradation. Its ability to effectively recruit IAP E3 ligases provides a powerful and versatile platform for the development of novel therapeutics. The dual action of degrading a target protein while also potentially inducing the degradation of anti-apoptotic IAP proteins makes this class of PROTACs particularly promising for cancer therapy. As research continues to expand the repertoire of E3 ligase ligands, the strategic selection and optimization of these core components will remain a cornerstone of successful PROTAC design and development.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNIPER(AR)-51 | Androgen Receptor degrader | ProbeChem Biochemicals [probechem.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
An In-Depth Technical Guide to E3 Ligase Ligand 14 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to E3 Ligase Ligand 14 (CST 530, Phenol)
This compound, also identified by its chemical name CST 530, Phenol and CAS number 2241489-43-8, is a high-affinity ligand for the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases, particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP). It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs incorporating IAP ligands are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
Structurally, this compound is a functionalized molecule designed for straightforward conjugation to a linker and a ligand for a protein of interest (POI). This three-part molecular architecture enables the formation of a ternary complex between the POI and an IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A notable feature of many IAP-recruiting PROTACs is their ability to induce the auto-ubiquitination and degradation of the IAP E3 ligase itself, a mechanism that can be leveraged for therapeutic benefit, especially in oncology where IAPs are often overexpressed.
Mechanism of Action: Hijacking the IAP E3 Ligases
The primary mechanism of action for PROTACs utilizing this compound involves the recruitment of an IAP E3 ligase to a specific target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
A unique application of this ligand has been demonstrated in the creation of "heterobifunctional ligase recruiters" or "hetero-PROTACs". In this innovative approach, the IAP ligand is linked to a ligand for another E3 ligase, such as the Von Hippel-Lindau (VHL) protein or Cereblon (CRBN). This results in a molecule that brings two different E3 ligases into close proximity, leading to the degradation of the IAP proteins themselves. This strategy has been shown to achieve potent and broad degradation of multiple IAP family members.
Caption: Mechanism of hetero-PROTACs using this compound.
Signaling Pathways Involving cIAP1
cIAP1 is a critical regulator of several key signaling pathways, most notably the Tumor Necrosis Factor (TNF) signaling pathway, which governs inflammation, immunity, and apoptosis. Upon binding of TNFα to its receptor (TNFR1), a signaling complex is formed. cIAP1 is recruited to this complex and, through its E3 ligase activity, ubiquitinates Receptor-Interacting Protein 1 (RIP1). This ubiquitination event serves as a scaffold to recruit further downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival. By also preventing the activation of caspase-8, cIAP1 directly inhibits the apoptotic cascade. The recruitment and modulation of cIAP1 by PROTACs can therefore have a profound impact on these cellular life and death decisions.
Caption: Role of cIAP1 in the TNF signaling pathway.
Quantitative Data
The following tables summarize the degradation data for hetero-PROTACs constructed using an IAP ligand identical to this compound (referred to as IAP ligand 43 in the source literature) linked to a VHL ligand. The data demonstrates potent and comprehensive degradation of cIAP1, cIAP2, and XIAP in multiple myeloma (MM.1S) cells.
Table 1: Degradation of IAP Proteins by Hetero-PROTAC 9 in MM.1S Cells
| Protein Target | DC50 (nM) |
| cIAP1 | 2.4 |
| cIAP2 | 6.2 |
| XIAP | 0.7 |
Table 2: Maximum Degradation (Dmax) of IAP Proteins by Hetero-PROTAC 9 (100 nM, 16h) in MM.1S Cells
| Protein Target | Remaining Protein (%) |
| cIAP1 | < 5% |
| cIAP2 | < 5% |
| XIAP | < 5% |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of PROTACs utilizing this compound, adapted from published studies.
General Experimental Workflow
Caption: General workflow for characterizing IAP-recruiting PROTACs.
Cell Culture and PROTAC Treatment
-
Cell Lines: Multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
PROTAC Preparation: A 10 mM stock solution of the PROTAC is prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations.
-
Treatment: Cells are treated with the PROTAC at various concentrations for the desired time points (e.g., 16 hours for dose-response curves). A vehicle control (DMSO) is run in parallel.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP) and a loading control (e.g., anti-GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ), and the levels of the target proteins are normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.
Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment and Lysis: Cells are treated with the PROTAC at a concentration known to induce maximal degradation and a vehicle control. Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose (B213101) beads. The pre-cleared lysate is then incubated with an antibody against one of the components of the putative ternary complex (e.g., anti-VHL or anti-cIAP1) overnight at 4°C.
-
Complex Capture and Washing: Protein A/G agarose beads are added to capture the antibody-protein complexes. The beads are then washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then analyzed by Western blotting, probing for the other components of the ternary complex (e.g., if VHL was immunoprecipitated, blot for cIAP1). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.
-
Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the concentration of the PROTAC that inhibits cell growth by 50% (IC50).
The Trifecta of Targeted Protein Degradation: An In-depth Technical Guide to IAP-based PROTACs Versus Other E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is achieved through a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of the recruited E3 ligase is a critical design element that profoundly influences the efficacy, selectivity, and therapeutic window of the PROTAC. While von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the workhorses of the field, the Inhibitor of Apoptosis Proteins (IAPs) present a compelling alternative with a distinct biological rationale and potential advantages in specific contexts. This technical guide provides a comprehensive comparison of IAP-based PROTACs with those recruiting VHL and CRBN, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to E3 Ligase Recruiters in PROTAC Technology
The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. E3 ubiquitin ligases, of which there are over 600 in humans, are the key determinants of substrate specificity within this system.[1] PROTACs co-opt this natural process by bringing a specific E3 ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[2] The selection of the E3 ligase to be recruited is a pivotal decision in PROTAC design, with IAPs, VHL, and CRBN being the most extensively studied.[3][4]
IAP (Inhibitor of Apoptosis Proteins): The IAP family of proteins, including cIAP1, cIAP2, and XIAP, are characterized by the presence of baculoviral IAP repeat (BIR) domains.[4] They function as E3 ubiquitin ligases and are key regulators of apoptosis and NF-κB signaling.[5][6] PROTACs that recruit IAPs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), leverage ligands that mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[4]
VHL (von Hippel-Lindau): The VHL protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[7][8] It naturally targets the alpha subunits of hypoxia-inducible factor (HIF) for degradation under normoxic conditions.[7][9] VHL-recruiting PROTACs utilize ligands that mimic the hydroxyproline (B1673980) motif of HIF-1α.[]
CRBN (Cereblon): Cereblon is the substrate receptor of the CRL4CRBN E3 ligase complex.[11][12] It is widely known as the target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which act as "molecular glues" to induce the degradation of neosubstrate proteins.[13] CRBN-based PROTACs incorporate these IMiD derivatives as the E3 ligase-recruiting moiety.[]
Comparative Analysis of E3 Ligase Recruiters
The choice between IAP, VHL, and CRBN recruiters depends on a multitude of factors including the target protein's subcellular localization, the expression profile of the E3 ligase in the target tissue, and the desired selectivity profile.
Quantitative Data Presentation
The following tables summarize the quantitative data from head-to-head comparisons of PROTACs recruiting IAP, VHL, and CRBN for the same protein of interest. It is important to note that degradation efficiency (DC50 and Dmax) can be influenced by the specific cell line, linker composition, and experimental conditions.
Table 1: Comparison of BCL-XL Degraders
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 8a | IAP | MyLa 1929 | Potent | Efficient | [14] |
| CRBN-based PROTAC | CRBN | MyLa 1929 | Compromised Potency | Limited Degradation | [14] |
| DT2216 | VHL | MOLT-4 | 27.2 | >90% | [15] |
Table 2: Comparison of BTK Degraders
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-11 | IAP | Not specified | Inefficient | Inefficient | [1] |
| MT802 | CRBN | Not specified | <1 | >90% | [16] |
| CRBN-based PROTAC | CRBN | Namalwa | 6.2 | >99% | [17] |
| VHL-based PROTAC | VHL | Not specified | Inefficient | Inefficient | [1] |
Table 3: Comparison of CDK6 Degraders
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Palbociclib-IAP PROTAC | IAP | Not specified | <10 | Significant | [18] |
| Palbociclib-VHL PROTAC | VHL | MM.1S | ~100 | Strong | [19] |
| Palbociclib-CRBN PROTAC | CRBN | Not specified | Potent | Potent | [16] |
Table 4: Comparison of BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Bromodomain | Cooperativity (α) | DC50 (nM) | Reference |
| MZ1 | VHL | BRD4BD2 | Positive | ~50 | [20] |
| dBET6 | CRBN | BRD4BD1 | Negative (0.6) | ~10 | [20] |
| dBET6 | CRBN | BRD4BD2 | Negative (0.2) | ~50 | [20] |
Advantages and Disadvantages
| E3 Ligase | Advantages | Disadvantages |
| IAP | - Dual mechanism: target degradation and apoptosis induction.[4] - Can overcome resistance to other E3 ligase recruiters.[14] - Often overexpressed in cancer cells. | - IAP ligands can have inherent biological activity. - Potential for self-limiting activity due to IAP auto-ubiquitination.[4] |
| VHL | - Well-defined and rigid ternary complex formation.[] - High selectivity due to a more buried binding pocket.[] - Low expression in platelets can be exploited for platelet-sparing degraders.[4] | - VHL ligands are often larger and less "drug-like".[] - Expression can be low in certain tumors and is affected by hypoxia.[] |
| CRBN | - CRBN ligands (IMiDs) are small, orally available, and have favorable drug-like properties.[] - High expression in hematopoietic cells is advantageous for targeting oncoproteins in blood cancers.[] | - Broad substrate promiscuity can lead to off-target degradation of neosubstrates (e.g., zinc-finger transcription factors), causing potential immunomodulatory side effects.[] |
Signaling Pathways
Understanding the signaling pathways in which these E3 ligases operate is crucial for predicting the biological consequences of their recruitment.
IAP Signaling Pathway
IAP proteins are central regulators of both apoptosis and the NF-κB signaling pathway. They inhibit caspases to prevent programmed cell death and act as E3 ligases to regulate the ubiquitination of key signaling molecules like RIPK1, leading to the activation of the canonical NF-κB pathway which promotes cell survival and inflammation.[5][6][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. selvita.com [selvita.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 8. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 16. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]
- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to E3 Ligase Ligand 14 (CAS 2241489-43-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 14, identified by CAS number 2241489-43-8, is a crucial molecular tool in the rapidly advancing field of targeted protein degradation. Also known by its synonyms VHL Ligand 14 and CST 530, Phenol (B47542), this small molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is also described as a functionalized ligand for Inhibitor of Apoptosis Proteins (IAP), specifically XIAP and cIAP.[1] Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-recruiting moiety.[2]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3] By linking this compound to a ligand for a target protein via a chemical linker, a ternary complex is formed, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][] This technology offers a powerful strategy to address protein targets that have been traditionally considered "undruggable."[6]
This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity, and its application in targeted protein degradation, supported by generalized experimental protocols and visualizations of the underlying biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2241489-43-8 | [1][7] |
| Synonyms | VHL Ligand 14, CST 530, Phenol | [1][8] |
| Molecular Formula | C₃₈H₅₂N₄O₇ | [1][7] |
| Molecular Weight | 676.84 g/mol | [8] |
| IUPAC Name | tert-butyl ((S)-1-(((S)-1-cyclohexyl-2-((2S,4S)-4-(3-hydroxyphenoxy)-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate | [1] |
| Purity | ≥95% (Typically assessed by HPLC) | |
| Storage | Store at -20°C for long-term stability. |
Biological Activity and Quantitative Data
| E3 Ligase Target | Binding Affinity (IC₅₀) | Reference(s) |
| Von Hippel-Lindau (VHL) | 196 nM | [9] |
| XIAP | Data not publicly available | |
| cIAP | Data not publicly available |
The phenol group on the molecule serves as a functional handle for the straightforward conjugation to a linker, which is then attached to a target protein ligand to create a PROTAC.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is to enable the formation of a PROTAC-induced ternary complex, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTACs constructed with this ligand.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC, utilizing a ligand like this compound, brings a target protein and an E3 ubiquitin ligase into proximity to form a ternary complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Figure 2: General Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in the development and characterization of a PROTAC molecule, from synthesis to in vitro and cellular validation.
Experimental Protocols
The following sections provide generalized yet detailed protocols for key experiments used to characterize PROTACs constructed with this compound. These protocols are based on standard laboratory practices and should be optimized for specific cell lines, target proteins, and PROTAC molecules.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) and a DMSO vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).
-
Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation on cell proliferation and survival.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent and solubilization solution
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 48, 72, or 96 hours).
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration and normalize the data to the vehicle control to calculate the IC₅₀ value (concentration for 50% inhibition of cell viability).
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to provide evidence for the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Cells expressing the target protein and the E3 ligase (VHL)
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-target protein and anti-VHL)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a short duration (e.g., 1-4 hours). Include a DMSO control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase (VHL) to confirm their co-immunoprecipitation.
Synthesis
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its demonstrated high affinity for the VHL E3 ligase makes it a reliable component for constructing potent degraders. This guide provides a consolidated resource of its known properties and generalized protocols for its application in a research setting. Further investigation is warranted to fully characterize its binding to IAP E3 ligases and to explore the downstream signaling consequences of PROTACs that utilize this versatile ligand.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. precisepeg.com [precisepeg.com]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 2241489-43-8 | RPD48943 | Biosynth [biosynth.com]
- 8. 2241489-43-8 CAS Manufactory [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Understanding the Ubiquitin-Proteasome System with IAP Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ubiquitin-proteasome system (UPS) and the critical role of Inhibitor of Apoptosis (IAP) proteins as E3 ligases. It details the mechanism of action of IAP ligands, their application in targeted protein degradation, and provides comprehensive experimental protocols and quantitative data to support research and development in this field.
The Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is a fundamental cellular process responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis and regulating a multitude of cellular functions.[1] This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, through a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[1][2]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[1][2]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[1]
The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[1][3] The proteasome then degrades the tagged protein into smaller peptides.[1][3]
IAP Proteins as E3 Ligases in Cellular Signaling
Inhibitor of Apoptosis (IAP) proteins are a family of E3 ubiquitin ligases that play a pivotal role in regulating apoptosis, inflammation, and immunity.[4][5][6] Key members of this family include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[4] These proteins are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains, which are essential for their function.[7]
Regulation of the NF-κB Signaling Pathway by cIAP1/2
Cellular IAP1 and cIAP2 are critical regulators of the tumor necrosis factor-alpha (TNF-α) signaling pathway, which leads to the activation of the transcription factor NF-κB.[8][9][10] Upon TNF-α binding to its receptor (TNFR1), cIAP1/2 are recruited to the receptor complex and catalyze the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[9][10] This ubiquitination event serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation.[9]
XIAP-Mediated Regulation of Apoptosis
XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis.[7] It directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7, thereby blocking both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[5][11] The anti-apoptotic function of XIAP can be antagonized by the mitochondrial protein Smac/DIABLO, which is released into the cytoplasm upon apoptotic stimuli.[11][12] Smac/DIABLO binds to the BIR domains of XIAP, displacing the caspases and allowing apoptosis to proceed.[12]
IAP Ligands for Targeted Protein Degradation
The discovery of small molecules that bind to IAP proteins has paved the way for a novel therapeutic strategy known as targeted protein degradation (TPD). These IAP ligands, often referred to as SMAC mimetics, can be incorporated into heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[13][14]
These molecules consist of three components:
-
An IAP-binding ligand.
-
A ligand for a protein of interest (POI).
-
A chemical linker connecting the two ligands.
By simultaneously binding to an IAP and a POI, these chimeric molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[15]
Quantitative Data for IAP Ligands
The efficacy of IAP-based degraders is highly dependent on the binding affinity and selectivity of the IAP ligand. Below are tables summarizing the binding affinities of various IAP ligands for different IAP family members.
Table 1: Binding Affinities of Monovalent SMAC Mimetics
| Compound | Target IAP | Binding Affinity (Ki, nM) | Reference |
| LCL-161 | XIAP BIR3 | 156 | [2] |
| cIAP1 BIR3 | 2.5 | [2] | |
| cIAP2 BIR3 | 4.5 | [2] | |
| Compound 3 | cIAP1 | 1.8 | [2] |
| cIAP2 | 4.9 | [2] | |
| XIAP | >390 | [2] | |
| Compound 4 | cIAP1 | 1.1 | [2] |
| cIAP2 | 3.0 | [2] | |
| XIAP | >870 | [2] | |
| Compound 5 | cIAP1 | 3.2 | [2] |
| cIAP2 | 9.5 | [2] | |
| XIAP | >3080 | [2] |
Table 2: Binding Affinities of Bivalent SMAC Mimetics
| Compound | Target IAP | Binding Affinity (Ki, nM) | Reference |
| Bivalent Compound 16 | XIAP Linker-BIR2-BIR3 | 0.8 | [16] |
| cIAP1 BIR3 | 0.4 | [16] | |
| cIAP2 | 0.4 | [16] | |
| Bivalent Compound 20 | XIAP Linker-BIR2-BIR3 | 0.7 | [16] |
| cIAP1 BIR3 | 0.4 | [16] | |
| cIAP2 | 0.4 | [16] |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol describes the in vitro reconstitution of the ubiquitination cascade to assess the ability of an IAP E3 ligase to ubiquitinate a substrate protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant IAP E3 ligase (e.g., cIAP1)
-
Recombinant ubiquitin
-
Substrate protein of interest
-
10x Ubiquitination buffer (500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
100 mM MgATP solution
-
SDS-PAGE sample buffer
-
Deionized water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice by adding the following components in the specified order:
-
Deionized water to a final volume of 25 µL
-
2.5 µL of 10x Ubiquitination buffer
-
1 µL of Ubiquitin (to a final concentration of ~100 µM)
-
2.5 µL of 100 mM MgATP solution
-
Substrate protein (to a final concentration of 5-10 µM)
-
E1 enzyme (to a final concentration of 100 nM)
-
E2 enzyme (to a final concentration of ~1 µM)
-
E3 ligase (to a final concentration of ~0.5 µM)
-
-
For a negative control, replace the MgATP solution with deionized water.
-
Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.
-
Terminate the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein and/or ubiquitin.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with an IAP-based degrader.
1. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with the degrader at various concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Experimental and Developmental Workflow
The development of IAP-based protein degraders follows a structured workflow from initial design to in vivo validation.
This comprehensive workflow ensures the systematic evaluation and optimization of IAP-based degraders for therapeutic applications. The iterative process of design, synthesis, and biological testing is crucial for identifying potent and selective drug candidates.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Potent pan-IAP and Lys-Covalent XIAP selective Inhibitors Using a Thermodynamics Driven Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing an IAP Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing "E3 ligase Ligand 14" (CAS 2241489-43-8), a functionalized ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase. IAP proteins, such as XIAP and cIAP1, are attractive targets for PROTAC development due to their role in apoptosis and their E3 ligase activity.[1][2]
As a prime example, we will focus on the synthesis and characterization of an androgen receptor (AR) targeting PROTAC, drawing upon the methodologies described in the development of SNIPER(AR)-51, a potent AR degrader.[3]
"this compound": An Overview
"this compound" is a high-affinity ligand for IAP E3 ubiquitin ligases, featuring a functional handle that allows for its conjugation to a linker and subsequently to a POI ligand.
| Property | Value |
| CAS Number | 2241489-43-8 |
| Molecular Formula | C₃₈H₅₂N₄O₇ |
| Molecular Weight | 676.85 g/mol |
| Target E3 Ligase | Inhibitor of Apoptosis Proteins (IAP) |
Signaling Pathways
PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for an IAP-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the IAP E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols: Conjugation of E3 Ligase Ligand 14 to a Target Protein Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of "E3 ligase Ligand 14" to a target protein ligand, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3][4][5]
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[4] PROTACs are at the forefront of this technology, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][6] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6][] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as this compound), and a chemical linker that connects the two ligands.[1][5] The choice of the E3 ligase ligand is crucial as it influences the efficiency, selectivity, and overall success of the PROTAC.[1] While over 600 E3 ligases are known, only a handful, including CRBN, VHL, MDM2, and IAPs, are commonly recruited for PROTAC design.[1][2][8][9]
"this compound" is a molecule designed to bind to an E3 ubiquitin ligase, enabling the recruitment of the ubiquitination machinery to a specific protein target when conjugated to a target-specific ligand.[10][11]
Experimental Overview and Workflow
The successful conjugation of this compound to a target protein ligand and subsequent characterization of the resulting PROTAC involves a multi-step process. The general workflow is outlined below.
Caption: A generalized workflow for the development and characterization of a PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.
References
- 1. precisepeg.com [precisepeg.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 8. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 2241489-43-8 | RPD48943 | Biosynth [biosynth.com]
Application Notes and Protocols for "E3 Ligase Ligand 14" PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and experimental protocols for the assembly of PROTACs utilizing "E3 Ligase Ligand 14," a potent recruiter of the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.
"this compound" (CAS: 2241489-43-8) is a key building block for the synthesis of IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1] IAP proteins, such as cIAP1 and XIAP, are attractive targets for PROTAC development due to their role in regulating apoptosis and cellular signaling pathways.[2][3][4] By recruiting IAP, these PROTACs can effectively induce the ubiquitination and subsequent proteasomal degradation of target proteins.
IAP E3 Ligase Signaling Pathway and PROTAC Mechanism
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis and inflammation.[5] They possess a RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[3] Under normal conditions, IAPs can ubiquitinate and target various proteins for degradation, thereby controlling cell death and signaling cascades. IAP-based PROTACs hijack this function to degrade a specific POI. The PROTAC simultaneously binds to the POI and an IAP E3 ligase, forming a ternary complex. This proximity induces the IAP to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.
Experimental Protocols
The assembly of a PROTAC using this compound typically involves standard chemical conjugation techniques. The following protocols provide a general framework that can be adapted based on the specific POI ligand and linker chemistry.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of a POI ligand containing a carboxylic acid to an amine-functionalized linker attached to this compound.
Materials:
-
This compound with a terminal amine-linker
-
POI ligand with a terminal carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization
Procedure:
-
Activation of POI Ligand:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated POI ligand solution, add a solution of this compound-linker-amine (1.2 eq) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
-
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAPs as E3 ligases of Rac1: Shaping the move - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for IAP-recruiting PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for utilizing PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligases.
IAP-recruiting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a distinct advantage by not only inducing the degradation of the target protein but also sensitizing cells to apoptosis through the modulation of IAP proteins themselves.[1][2] This dual mechanism of action makes them particularly promising for cancer therapy.
This guide will detail the key cell-based assays essential for the characterization and validation of IAP-recruiting PROTACs, including methods to assess target protein degradation, ternary complex formation, ubiquitination, and the induction of apoptosis.
Signaling Pathway and Experimental Workflow
The mechanism of action of an IAP-recruiting PROTAC involves a series of orchestrated intracellular events, beginning with the formation of a ternary complex and culminating in the degradation of the target protein and potential induction of apoptosis. The general experimental workflow for validating these events is also outlined below.
Data Presentation: Quantitative Analysis of IAP-Recruiting PROTACs
The efficacy of IAP-recruiting PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for IAP-recruiting PROTACs targeting various cancer-related proteins.
Table 1: Degradation Efficiency of IAP-Recruiting PROTACs Targeting Various Proteins
| PROTAC (SNIPER) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(BRD)-1 | BRD4 | LNCaP | ~100 | >90 | [3] |
| SNIPER-2 | BCL-XL | MyLa 1929 | Not specified | >80 | [4][5] |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 | Not specified | [4] |
| SNIPER(ABL)-019 | BCR-ABL | Not specified | 300 | Not specified | [6] |
| SNIPER(ABL)-033 | BCR-ABL | Not specified | 300 | Not specified | [6] |
| SNIPER-19 | CDK4/6 | MM.1S | Not specified | >77 | [4] |
| SNIPER-20 | CDK4/6 | MM.1S | Not specified | >77 | [4] |
Table 2: Pan-IAP Degradation by IAP-VHL Hetero-PROTACs in MM.1S Cells
| PROTAC | Target | DC50 (nM) |
| 9 | cIAP1 | 12 |
| cIAP2 | 14 | |
| XIAP | 29 | |
| 11 | cIAP1 | 11 |
| cIAP2 | 18 | |
| XIAP | 33 |
Data adapted from Buhl et al., J Med Chem, 2023.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Target Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation using Western blotting to determine DC50 and Dmax values.
Materials:
-
Cell line of interest
-
IAP-recruiting PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the IAP-recruiting PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Add the PROTAC dilutions to the cells. Include a DMSO-only well as a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (NanoBRET™)
This protocol outlines the use of the NanoBRET™ assay to monitor the formation of the POI-PROTAC-IAP ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-POI fusion protein
-
Plasmid encoding HaloTag®-IAP fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
IAP-recruiting PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-IAP plasmids according to the manufacturer's protocol. A 1:10 ratio of donor to acceptor plasmid is a good starting point. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the IAP-recruiting PROTAC in Opti-MEM™. Add the compounds to the appropriate wells.
-
Acceptor Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended final concentration.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 2-4 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol describes the detection of target protein ubiquitination following PROTAC treatment.
Materials:
-
Cell line of interest
-
IAP-recruiting PROTAC and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (non-denaturing) with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Primary antibody against ubiquitin
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the IAP-recruiting PROTAC or DMSO for a time determined by degradation kinetics. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform Western blot analysis as described in Protocol 1, using a primary antibody against ubiquitin to detect the ubiquitinated target protein.
-
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction.
Materials:
-
Cell line of interest
-
IAP-recruiting PROTAC and DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for the cell line and assay duration.
-
PROTAC Treatment: Treat cells with a serial dilution of the IAP-recruiting PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 volume ratio to the cell culture medium.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Conclusion
The suite of cell-based assays described in this document provides a comprehensive framework for the characterization and validation of IAP-recruiting PROTACs. By systematically evaluating target engagement, ternary complex formation, ubiquitination, protein degradation, and downstream apoptotic effects, researchers can gain a thorough understanding of the mechanism of action and cellular efficacy of their compounds. The provided protocols and data presentation guidelines are intended to assist in the robust evaluation of these promising therapeutic agents.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Western Blot Protocol for Protein Degradation with "E3 Ligase Ligand 14" PROTACs
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[3] This ubiquitin tag marks the protein for degradation by the 26S proteasome, effectively removing it from the cell.[4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a cornerstone technique for quantifying the degradation of a target protein following treatment with a PROTAC, such as one utilizing "E3 Ligase Ligand 14".[1] This method allows for the precise determination of key efficacy parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] This document provides a comprehensive protocol for using Western blot analysis to assess PROTAC efficacy.
Signaling Pathway and Experimental Workflow
The mechanism of PROTAC action involves hijacking the UPS. The PROTAC molecule facilitates the formation of a ternary complex, which brings the target protein into close proximity with an E3 ligase.[2][3] The E3 ligase then transfers ubiquitin molecules to the target protein, which is subsequently recognized and degraded by the proteasome.[3][4]
The experimental workflow for assessing protein degradation via Western blot is a multi-step process.[5] It begins with cell culture and treatment, followed by sample preparation, the Western blot itself, and finally, data analysis to quantify the extent of protein degradation.[5]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for treating cultured cells with a PROTAC and analyzing target protein degradation via Western blot.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing the protein of interest (e.g., HeLa, MDA-MB-231, THP-1).[1]
-
PROTAC Compound: "this compound" (PROTAC-14) stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Protein Assay: Bicinchoninic acid (BCA) assay kit.[5]
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (or reagents to cast them).
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Transfer Buffer: Standard formulation for wet or semi-dry transfer.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibodies:
-
Rabbit anti-Target Protein (specific to your POI)
-
Mouse anti-GAPDH or anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[5]
Procedure
1. Cell Seeding and Treatment
-
Seed cells into 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
For Dose-Response: Prepare serial dilutions of PROTAC-14 in culture medium. Aspirate the old medium and treat cells with varying concentrations (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours). Include a vehicle-only control (DMSO).[5]
-
For Time-Course: Treat cells with a fixed concentration of PROTAC-14 (e.g., 100 nM). Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5]
2. Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant (containing soluble proteins) to a new tube.[5]
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[5]
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[5]
-
Load the denatured samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.[5]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
4. Immunoblotting and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Repeat the washing steps with TBST.
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using a digital imaging system.[5]
-
Strip the membrane (if necessary) and re-probe for the loading control (e.g., GAPDH) following the same immunoblotting steps.
5. Data Analysis
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software.[6]
-
Normalize the intensity of the target protein band to its corresponding loading control band for each sample.[6]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein against the PROTAC concentration (for dose-response) or time (for time-course) to determine DC50 and Dmax values.[1]
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison and interpretation.
Table 1: Dose-Response of PROTAC-14 on Target Protein Levels This table shows the effect of increasing concentrations of PROTAC-14 on the levels of a target protein after a 24-hour treatment.
| PROTAC-14 Conc. (nM) | Normalized Target Protein Level (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.95 | 95% |
| 10 | 0.78 | 78% |
| 50 | 0.45 | 45% |
| 100 | 0.18 | 18% |
| 500 | 0.15 | 15% |
Table 2: Time-Course of Target Protein Degradation by 100 nM PROTAC-14 This table illustrates the degradation of a target protein over time when treated with a fixed concentration of PROTAC-14.
| Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Protein Remaining (Relative to 0h) |
| 0 | 1.00 | 100% |
| 2 | 0.88 | 88% |
| 4 | 0.65 | 65% |
| 8 | 0.35 | 35% |
| 16 | 0.19 | 19% |
| 24 | 0.18 | 18% |
Disclaimer: This document provides a general protocol and should be optimized for specific cell lines, target proteins, and PROTAC compounds. All reagents should be handled according to safety guidelines. For Research Use Only (RUO).
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with E3 Ligase Ligand 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the quantitative measurement of ternary complex formation induced by "E3 ligase Ligand 14," a hypothetical ligand designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby promoting its degradation.[1][2] The stability and kinetics of the ternary complex are critical determinants of the efficacy of such targeted protein degraders.[3] This document outlines key biophysical and cellular assays to characterize these interactions.
Introduction to Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) and similar molecular degraders function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1][3] This is achieved by a heterobifunctional molecule, here represented by "this compound," which simultaneously binds to both the POI and the E3 ligase, forming a [POI]-[Ligand 14]-[E3 Ligase] ternary complex.[1][3] The formation of this complex is the initiating step for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][][5] The efficiency of this process is heavily influenced by the thermodynamics and kinetics of ternary complex formation.[6][7]
The following diagram illustrates the general mechanism of action for a PROTAC like "this compound".
Key Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques can provide quantitative data on the formation, stability, and kinetics of the [POI]-[Ligand 14]-[E3 Ligase] ternary complex.[6][7][8] The choice of assay depends on factors such as throughput needs, material consumption, and the specific parameters to be measured.[3]
2.1. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can determine the kinetics (association and dissociation rates) and affinity of binary and ternary interactions.[3][6]
Experimental Workflow for SPR:
Protocol: SPR Analysis of Ternary Complex Formation
Objective: To determine the kinetics and affinity of the ternary complex formed by the POI, this compound, and the E3 ligase.
Materials:
-
High-purity recombinant POI and E3 Ligase.
-
This compound.
-
SPR instrument and sensor chips (e.g., CM5).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., amine coupling kit).
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the POI over the immobilized E3 ligase to measure the binary affinity (KD,binary).
-
Inject a series of concentrations of Ligand 14 over the immobilized E3 ligase to determine its binary affinity.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of Ligand 14.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters (ka, kd) and the affinity (KD,ternary) for the formation of the ternary complex.[3] Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary.[9] An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[3]
2.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, and KD) of the interaction in solution.[6]
Protocol: ITC Measurement of Ternary Complex Formation
Objective: To determine the thermodynamic parameters of ternary complex formation.
Materials:
-
High-purity, concentrated POI and E3 Ligase.
-
This compound.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze all proteins and the ligand into the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate Ligand 14 into the E3 ligase solution to determine their binary binding affinity and thermodynamics.
-
Titrate Ligand 14 into the POI solution for their binary interaction.
-
-
Ternary Titration: Titrate a solution of the POI pre-saturated with Ligand 14 into the E3 ligase solution.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
2.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening (HTS).[3][8] It measures the energy transfer between a donor and an acceptor fluorophore attached to the POI and E3 ligase, respectively.
Protocol: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the dose-dependent formation of the ternary complex and determine the potency (EC50) of Ligand 14.
Materials:
-
His-tagged POI and GST-tagged E3 Ligase.
-
Anti-His antibody conjugated to a donor fluorophore (e.g., Tb-cryptate).
-
Anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2).
-
This compound.
-
Assay buffer and 384-well plates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Ligand 14.
-
Assay Assembly:
-
Add the diluted Ligand 14 solutions to the wells of a 384-well plate.
-
Add a master mix of the tagged POI, tagged E3 ligase, and the fluorescently labeled antibodies to each well.
-
-
Incubation: Incubate the plate at room temperature to allow the complex to form.
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the Ligand 14 concentration to determine the EC50 value.
Quantitative Data Summary (Illustrative)
| Assay | Parameter | POI-Ligand 14 | E3-Ligand 14 | Ternary Complex | Cooperativity (α) |
| SPR | KD (nM) | 150 | 80 | 15 | 5.3 |
| ka (1/Ms) | 1.2 x 10^5 | 2.5 x 10^5 | 8.0 x 10^5 | N/A | |
| kd (1/s) | 1.8 x 10^-2 | 2.0 x 10^-2 | 1.2 x 10^-2 | N/A | |
| ITC | KD (nM) | 180 | 95 | 20 | 4.75 |
| ΔH (kcal/mol) | -8.5 | -9.2 | -12.5 | N/A | |
| TΔS (kcal/mol) | 1.0 | 0.8 | 2.5 | N/A | |
| TR-FRET | EC50 (nM) | N/A | N/A | 25 | N/A |
Note: Data is hypothetical and for illustrative purposes.
Cellular Assays for In-Cell Ternary Complex Formation
Cellular assays are crucial to confirm that the ternary complex forms in a physiological context.[6]
3.1. NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell proximity-based assay ideal for studying ternary complex formation.[10][11][12]
Experimental Workflow for NanoBRET™:
Protocol: NanoBRET™ Ternary Complex Assay
Objective: To measure the formation of the [POI]-[Ligand 14]-[E3 Ligase] complex in live cells.
Materials:
-
HEK293 cells.
-
Plasmids encoding NanoLuc®-POI fusion (donor) and HaloTag®-E3 ligase fusion (acceptor).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
Nano-Glo® Live Cell Reagent (substrate).
-
This compound.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent.
-
Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio and plot against the ligand concentration to determine the cellular EC50.
3.2. Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to study protein-protein interactions in cells. It can be used to demonstrate the Ligand 14-dependent interaction between the POI and the E3 ligase.[13]
Protocol: Co-Immunoprecipitation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the ternary complex in cells.
Materials:
-
Cells expressing the POI and E3 ligase.
-
This compound.
-
Lysis buffer.
-
Antibody against the POI or E3 ligase.
-
Protein A/G beads.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI (or E3 ligase) to capture the protein and its binding partners.
-
Bead Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Analysis: Elute the proteins from the beads and analyze by Western blotting using an antibody against the E3 ligase (or POI). An increased signal in the Ligand 14-treated sample indicates the formation of the ternary complex.
Quantitative Data Summary (Illustrative)
| Assay | Parameter | Value (nM) |
| NanoBRET™ | Cellular EC50 | 50 |
| Co-IP | Fold Increase in Co-precipitated E3 Ligase | 5-fold at 100 nM Ligand 14 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion
The systematic characterization of ternary complex formation is fundamental to the development of effective protein degraders. The biophysical and cellular assays detailed in these application notes provide a robust framework for quantifying the affinity, kinetics, and cellular engagement of "this compound." By integrating data from multiple orthogonal assays, researchers can gain a comprehensive understanding of the molecular interactions driving targeted protein degradation and make informed decisions in the optimization of novel therapeutics.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Ternary Complex Formation [promega.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for E3 Ligase Ligand-Based BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from the cell by hijacking the endogenous ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components joined by a chemical linker: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a crucial epigenetic reader that regulates the transcription of key oncogenes like c-MYC.[2] Its role in various cancers has established it as a high-value therapeutic target. While traditional small-molecule inhibitors can block BRD4 function, PROTAC-mediated degradation offers a more profound and sustained therapeutic effect by removing the protein entirely.[2]
This document provides detailed application notes and protocols for the targeted degradation of BRD4 using PROTACs. While the term "E3 ligase Ligand 14" does not correspond to a standardized nomenclature, this guide will focus on the principles and applications of well-characterized E3 ligase ligands, primarily for the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases, which are commonly used in the development of potent BRD4 degraders such as MZ1, dBET6, and ARV-771.[1][6][7]
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
The efficacy of a BRD4-targeting PROTAC is centered on the formation of a stable ternary complex involving the PROTAC, the BRD4 protein, and an E3 ligase complex (e.g., CRL2^VHL^ or CRL4^CRBN^).[2] This process is catalytic, allowing a single PROTAC molecule to trigger the degradation of multiple BRD4 proteins.[5] The mechanism unfolds in three key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to BRD4 (typically via its bromodomain) and the E3 ligase, bringing them into close proximity.[2]
-
Ubiquitination of BRD4: The recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to surface lysine (B10760008) residues on the BRD4 protein, forming a polyubiquitin (B1169507) chain.[5]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome, breaking it down into small peptides. The PROTAC is then released and can engage another BRD4 protein.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Application Notes and Protocols for DC50 and Dmax Determination of PROTACs
Topic: DC50 and Dmax Determination for PROTACs Employing a Cereblon (CRBN) E3 Ligase Ligand
Note on "E3 ligase Ligand 14": A thorough review of scientific literature and chemical databases did not yield a widely recognized, well-characterized E3 ligase ligand corresponding to the designation "this compound." To provide a detailed and practical application note, this document will focus on a well-established and extensively used E3 ligase ligand, Pomalidomide , which recruits the Cereblon (CRBN) E3 ubiquitin ligase. The principles, protocols, and data analysis methods described herein are broadly applicable to other PROTAC systems.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The efficacy of a PROTAC is characterized by two key parameters:
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein.[3]
-
Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the PROTAC.[3]
This document provides detailed protocols for determining the DC50 and Dmax of PROTACs, using pomalidomide-based PROTACs as a representative example.
Signaling Pathway of PROTAC Action
The mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the CRBN E3 ligase.[2][4] This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the proteasome.[1] The PROTAC molecule is then released to catalytically repeat the process.[1]
Quantitative Data Presentation
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative pomalidomide-based PROTACs targeting various proteins. These values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | Pomalidomide (CRBN) | A549 | 32.9 | >90 | [5] |
| Compound 15 | EGFR | Pomalidomide (CRBN) | A549 | 43.4 | >90 | [5] |
| ZQ-23 | HDAC8 | Pomalidomide (CRBN) | MOLM-13 | 147 | 93 | [6] |
| GP262 | PI3Kγ | Pomalidomide (CRBN) | MDA-MB-231 | 42.2 | 88.6 | [7] |
Experimental Protocols
Accurate determination of DC50 and Dmax values requires robust and reproducible experimental methods. Below are detailed protocols for three commonly used assays.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique for quantifying the reduction in target protein levels following PROTAC treatment.[2]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at a final concentration consistent across all wells (typically ≤ 0.1%).
-
Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[8]
-
In-Cell Western (ICW) Assay
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.[9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC compound and a vehicle control, as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.[10]
-
Incubate the cells with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells five times with PBS containing 0.1% Tween 20.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Normalize the fluorescence intensity of the target protein to the fluorescence intensity of the normalization protein.
-
Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.
-
HiBiT Luminescence Assay
The HiBiT assay is a sensitive, real-time, bioluminescent method for quantifying protein levels in live cells, suitable for high-throughput screening.[8][11]
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.[11] This ensures that the tagged protein is expressed at physiological levels.
-
-
Assay Protocol (Endpoint Lytic Format):
-
Plate the HiBiT-tagged cells in a white, 96-well plate and culture overnight.[8]
-
Treat the cells with a serial dilution of the PROTAC compound for the desired duration.
-
Add a lytic detection reagent containing the complementary Large BiT (LgBiT) protein and a luciferase substrate.[11]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence readings to the vehicle (DMSO) control.
-
Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Conclusion
The determination of DC50 and Dmax is fundamental to the characterization and optimization of PROTACs. The choice of assay depends on the specific requirements of the study, with Western blotting providing detailed information on protein size and integrity, while In-Cell Western and HiBiT assays offer higher throughput for screening and kinetic analysis. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance their drug discovery programs in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomol.com [biomol.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for CRBN-Recruiting PROTACs
Welcome to the technical support center for optimizing Proteolysis Targeting Chimeras (PROTACs). This guide focuses on the critical role of linker length and composition for PROTACs that utilize Cereblon (CRBN) as the E3 ligase, using pomalidomide-based ligands as a representative example of a widely used "E3 ligase Ligand."
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (like the CRBN ligand, pomalidomide), and a chemical linker that connects them.[1][2][3] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's length, chemical nature, rigidity, and attachment points are critical parameters that significantly influence the efficacy and selectivity of the PROTAC.[4][]
Q2: How does linker length impact PROTAC activity?
Linker length is a crucial determinant of a PROTAC's degradation capability.[6][7]
-
If the linker is too short, it may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4][8]
-
If the linker is too long, it may not effectively bring the two proteins into productive proximity for ubiquitination.[4][8]
Therefore, the linker must be an optimal length to allow for favorable protein-protein interactions within the ternary complex, which enhances its stability and subsequent degradation efficiency.[] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[1]
Q3: What are the most common types of linkers used for PROTACs?
The most prevalent linker motifs are flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][][] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[1] More rigid linkers incorporating structures like piperazine/piperidine or triazoles (often formed via "click chemistry") are also used to restrict conformational flexibility, which can sometimes improve ternary complex stability and pharmacokinetic properties.[4][][]
Q4: What is the "hook effect" and how does it relate to PROTAC optimization?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[10][11] This results in a characteristic bell-shaped dose-response curve.[12] It is caused by the formation of unproductive binary complexes (POI-PROTAC and E3 ligase-PROTAC) at high concentrations, which compete with the formation of the productive ternary complex.[10][12] Recognizing and characterizing the hook effect is critical for accurately determining a PROTAC's potency (DC50) and efficacy (Dmax).[11]
Troubleshooting Guide
This guide addresses common problems encountered during linker optimization experiments.
Problem 1: I don't observe any degradation of my target protein at any concentration.
-
Possible Cause: The linker length may be fundamentally incorrect, either too short for the complex to form or too long to be effective. It's also possible that the PROTAC has poor cell permeability or the chosen cell line has low expression of CRBN.[12]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6, etc.) to identify an active range.[1]
-
Confirm E3 Ligase Expression: Use Western Blot to verify that your cell line expresses sufficient levels of CRBN.[10]
-
Assess Permeability: If possible, use computational models or cellular uptake assays to assess the likely permeability of your PROTACs. Highly flexible and long linkers can sometimes negatively impact permeability.[13]
-
Run a Ternary Complex Assay: Use a biophysical method like Surface Plasmon Resonance (SPR) or a cellular assay like NanoBRET to confirm that your PROTAC can physically bridge the target protein and E3 ligase.[14][15][16] Lack of ternary complex formation is a primary reason for inactivity.
-
Problem 2: My dose-response curve shows a pronounced "hook effect."
-
Possible Cause: This is an inherent property of many potent PROTACs. At high concentrations, the PROTAC saturates both the target and the E3 ligase, preventing the formation of the 1:1:1 ternary complex required for degradation.[11][17]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., 1 pM to 50 µM) to fully characterize the bell-shaped curve.[10] This is essential to accurately identify the Dmax (maximum degradation) and the true DC50 value, which occurs on the left side of the curve.[11]
-
Measure Ternary Complex Formation: Assays like Amplified Luminescent Proximity Homogeneous Assay (ALPHA) can show a corresponding bell-shaped curve for ternary complex formation, confirming the mechanism of the hook effect.[18]
-
Focus on Potency (Left Side of the Curve): The hook effect is not necessarily a negative result; it often indicates potent ternary complex formation. Subsequent experiments should use concentrations around the Dmax value.
-
Problem 3: A PROTAC with a longer linker shows better degradation but lower ternary complex stability.
-
Possible Cause: Ternary complex stability (cooperativity) and degradation efficiency are not always directly correlated. A more flexible, longer linker might allow for a more "ubiquitination-competent" conformation of the ternary complex, even if the complex itself is more transient. The key is productive complex formation.
-
Troubleshooting Steps:
-
Measure Ubiquitination: Perform an in-cell ubiquitination assay to see if the PROTAC with the longer linker leads to higher levels of target protein ubiquitination. This provides a direct link between the ternary complex and the downstream degradation event.[19]
-
Perform a Time-Course Experiment: Analyze degradation at multiple time points (e.g., 2, 4, 8, 24 hours). A PROTAC that forms a more productive but less stable complex might show faster degradation kinetics.[20]
-
Trust the Degradation Data: While biophysical data is mechanistically insightful, the ultimate goal is cellular degradation. Prioritize the linker that provides the best Dmax and DC50 in cell-based degradation assays.[19]
-
Quantitative Data Summary
Systematic variation of linker length is a cornerstone of PROTAC optimization.[21] The following table provides representative data for a hypothetical series of PROTACs targeting Protein X and recruiting CRBN, illustrating the impact of varying the number of PEG units in the linker.
| PROTAC ID | Linker Composition | Linker Length (Atoms) | DC50 (nM) [a] | Dmax (%) [b] | Ternary Complex Cooperativity (α) [c] |
| PROTAC-X-1 | PEG2 | 9 | > 1000 | < 10 | 1.2 |
| PROTAC-X-2 | PEG3 | 12 | 250 | 65 | 5.5 |
| PROTAC-X-3 | PEG4 | 15 | 15 | 95 | 25.0 |
| PROTAC-X-4 | PEG5 | 18 | 45 | 88 | 18.2 |
| PROTAC-X-5 | PEG6 | 21 | 120 | 70 | 9.8 |
| PROTAC-X-6 | Alkyl-C14 | 14 | 22 | 92 | 21.5 |
Table Notes:
-
[a] DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
[b] Dmax: The maximum percentage of target protein degradation achieved.
-
[c] Cooperativity (α): A measure of how much the binding of one protein partner (e.g., Protein X) enhances the PROTAC's affinity for the other partner (CRBN). An α > 1 indicates positive cooperativity, which is favorable for ternary complex formation.[15]
Key Experimental Protocols
1. Protocol: Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Seeding: Seed cells (e.g., HEK293, HeLa) in 12-well or 24-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs in fresh culture medium. A common concentration range to screen is 0.1 nM to 10 µM to capture the full dose-response curve, including any potential hook effect.[11] Also include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time, typically 18-24 hours.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western Blot.[22]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis: Develop the blot using an ECL substrate and capture the image with a chemiluminescence imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot it against the PROTAC concentration to determine DC50 and Dmax values.[22]
2. Protocol: Ternary Complex Formation Assay (NanoBRET™)
This cellular assay measures the proximity between the target protein and E3 ligase induced by the PROTAC in live cells.[14]
-
Plasmid Transfection: Co-transfect cells (typically HEK293) with two plasmids:
-
One plasmid expressing the target protein fused to NanoLuc® luciferase (the energy donor).
-
A second plasmid expressing the E3 ligase (CRBN) fused to HaloTag® (the energy acceptor).
-
-
Cell Plating: After 24 hours, plate the transfected cells into a white, 96-well assay plate.
-
HaloTag® Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the CRBN-HaloTag® fusion protein.
-
PROTAC Addition: Add the PROTACs at various concentrations to the wells.
-
Substrate Addition & Measurement: Add the Nano-Glo® Live Cell Substrate to the wells. Immediately measure both donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity between the target and E3 ligase, confirming ternary complex formation. Plot the NanoBRET™ ratio against PROTAC concentration.[14]
Visualizations
Caption: The PROTAC induces a ternary complex, leading to ubiquitination and degradation.
Caption: A systematic workflow for optimizing PROTAC linker design.
Caption: A decision tree for troubleshooting inactive PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Ternary Complex Formation [promega.sg]
- 15. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. lifesensors.com [lifesensors.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. precisepeg.com [precisepeg.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in IAP-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the "hook effect" in IAP-based PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of IAP-based PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, in contrast to the typical sigmoidal curve.[2][3] Instead of reaching a plateau of maximum degradation, excessively high concentrations of an IAP-based PROTAC can lead to a paradoxical reduction in its efficacy.[1]
Q2: What is the molecular mechanism behind the hook effect with IAP-recruiting PROTACs?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] An IAP-based PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an IAP E3 ligase.[3][4] At optimal concentrations, the PROTAC effectively acts as a bridge between the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the IAP E3 ligase, forming "Target-PROTAC" or "IAP-PROTAC" binary complexes.[3] These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[3][5]
Q3: What are the consequences of the hook effect for my experiments?
Q4: Can IAP-recruiting PROTACs, also known as SNIPERs, degrade the IAP E3 ligase itself?
A4: Yes, a notable characteristic of many IAP-recruiting PROTACs (Specific and Nongenetic IAP-dependent Protein Erasers or SNIPERs) is their ability to induce the auto-ubiquitination and degradation of the IAP E3 ligase (e.g., cIAP1) they recruit.[3][4] This can be a desirable feature in certain therapeutic areas, like oncology, as IAPs are often overexpressed in cancer cells and contribute to treatment resistance. However, this dual-degradation activity can also influence the kinetics and sustainability of target protein degradation and should be monitored during experiments.[3]
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| My dose-response curve shows a "hook." Degradation is strong at intermediate concentrations but weak at high concentrations. | This is the classic presentation of the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[2][3] | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the effect is observed.[1] 2. Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] 3. Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET to directly measure the formation of the ternary complex at various PROTAC concentrations.[1] |
| I am not observing any target degradation at any tested concentration. | 1. Suboptimal PROTAC Concentration: The effective concentration range might be outside of what was tested.[1] 2. Low E3 Ligase Expression: The cell line may not express the recruited IAP E3 ligase at sufficient levels.[1] 3. Incorrect Incubation Time: The degradation kinetics can vary, and the chosen time point may be suboptimal.[1] 4. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[5] | 1. Test a Wider Concentration Range: It's possible the initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1] 2. Verify Target and E3 Ligase Expression: Confirm that the cell line expresses both the target protein and the recruited IAP E3 ligase using methods like Western Blotting or qPCR.[1] 3. Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1] |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Variations in cell density can impact PROTAC efficacy. 2. Inconsistent PROTAC Dosing: Errors in serial dilutions can introduce variability. 3. Issues with Detection Method: Inconsistent antibody performance or loading in Western blots can lead to variable results. | 1. Standardize Cell Seeding: Ensure consistent cell numbers are plated for each experiment. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of the PROTAC for each experiment. 3. Optimize Western Blot Protocol: Use a reliable loading control and validate antibody performance. |
| Unexpected cellular toxicity at high PROTAC concentrations. | 1. Off-target Effects: The PROTAC may be affecting other cellular pathways. 2. Intrinsic Toxicity: The warhead or the IAP ligand of the PROTAC may have cytotoxic effects at high concentrations. | 1. Perform a Cell Viability Assay: Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. 2. Test Individual Components: Assess the toxicity of the warhead and the IAP ligand separately. |
Quantitative Data Summary
The following tables provide representative data from dose-response experiments with IAP-recruiting PROTACs, illustrating the hook effect.
Table 1: Dose-Response of an IAP-based PROTAC Targeting BCR-ABL
Data is representative and adapted from literature demonstrating the degradation of BCR-ABL by an IAP-recruiting PROTAC (SNIPER).[3]
| PROTAC Concentration (nM) | % BCR-ABL Remaining (Normalized to Vehicle) |
| 0 | 100 |
| 10 | 85 |
| 30 | 40 |
| 100 | 25 |
| 300 | 30 |
| 1000 | 55 |
| 3000 | 70 |
Table 2: Dose-Response of an IAP-based PROTAC Targeting RIPK2
Data is representative and adapted from literature, illustrating a potent IAP-based PROTAC with a clear hook effect at higher concentrations.[3]
| PROTAC Concentration (nM) | % RIPK2 Remaining (Normalized to Vehicle) |
| 0.1 | 95 |
| 1 | 60 |
| 10 | 15 |
| 100 | 20 |
| 1000 | 45 |
| 10000 | 65 |
Experimental Protocols
Western Blotting for PROTAC Dose-Response Analysis
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment and to identify a potential hook effect.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with an appropriate buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration for each lysate using a suitable method (e.g., BCA assay) to ensure equal loading for electrophoresis.[2]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[2]
-
Imaging and Densitometry: Visualize the protein bands using an appropriate detection reagent and imaging system. Quantify the band intensities using densitometry software.[2]
-
Data Analysis: Normalize the target protein band intensity to the corresponding loading control band intensity. Then, normalize these values to the vehicle-treated control to determine the percentage of remaining protein. Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify any hook effect.[2]
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for confirming the formation of the ternary complex (Target Protein-PROTAC-IAP E3 Ligase).
-
Cell Treatment: Treat cells with the PROTAC at an optimal concentration and a high concentration (in the hook effect range), alongside a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the IAP E3 ligase overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex. Wash the beads several times with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.[1]
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the IAP E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex. A reduced signal at the high PROTAC concentration can provide evidence for the hook effect.[1][3]
Visualizations
References
Technical Support Center: Enhancing Cellular Permeability of E3 Ligase Ligand-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of cellular permeability for PROTACs, with a focus on those utilizing common E3 ligase ligands.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments to assess and improve PROTAC cellular permeability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low target degradation observed in cellular assays, despite potent cell-free activity. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together inside the cell.[2] 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes instead of the required ternary complex.[1][2] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium or intracellularly.[2] | 1. Assess Permeability: Directly measure the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[2][3] Consider redesigning the PROTAC to improve its physicochemical properties.[2] 2. Confirm Target Engagement: Utilize biophysical assays such as NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[2] 3. Optimize Concentration: Perform a comprehensive dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect, which is characterized by a bell-shaped curve.[1][2] 4. Evaluate Stability: Assess the stability of the PROTAC in your experimental media and in the presence of liver microsomes or hepatocytes over the time course of your experiment.[2] |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer (for Caco-2 assays): The integrity and confluency of the cell monolayer may vary between experiments.[2] 2. Poor PROTAC Solubility: The PROTAC may be precipitating out of solution, leading to inconsistent concentrations.[2] 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cells, leading to an underestimation of its passive permeability.[4] | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities. Regularly check monolayer integrity using methods like transepithelial electrical resistance (TEER) measurements.[2] 2. Improve Solubility: Employ formulation strategies or modify the PROTAC to enhance its solubility.[2] 3. Use Efflux Inhibitors: In Caco-2 assays, co-incubate with known efflux pump inhibitors to assess the contribution of active transport to your PROTAC's permeability.[2] |
| Discrepancy between cell-free (PAMPA) and cell-based (Caco-2) permeability data. | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport (uptake and efflux), while PAMPA only measures passive permeability.[2][3] 2. Cellular Metabolism: The PROTAC may be metabolized by cells, which would affect its intracellular concentration and subsequent detection.[2] | 1. Investigate Transporters: If cell-based permeability is significantly higher than in the PAMPA assay, it may suggest active uptake mechanisms. Conversely, if it is lower, efflux could be the dominant factor.[2] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of relevant cellular fractions (e.g., liver microsomes) to understand its metabolic fate.[2] |
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs generally have poor cellular permeability?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and they typically possess a high polar surface area.[1] These characteristics fall outside the conventional "rule of five" guidelines for orally available drugs, leading to inherently poor passive diffusion across the lipid bilayer of the cell membrane.[1][5] For a PROTAC to be effective, it must first cross the cell membrane to engage its intracellular target protein and an E3 ligase.[2]
Q2: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for ubiquitination and subsequent degradation.[1][2] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][2]
Q3: What are the key strategies to improve PROTAC cell permeability?
Several strategies can be employed to enhance the cellular uptake of PROTACs:
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Linker Optimization: Modifying the linker that connects the target-binding and E3 ligase-binding moieties can significantly impact the PROTAC's physicochemical properties. Strategies include using shorter, more rigid, or cyclic linkers, as well as incorporating features that promote intramolecular hydrogen bonding to shield polar groups.[2]
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Prodrug Approaches: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane permeability.[2]
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Receptor-Mediated Delivery: Conjugating PROTACs to ligands that bind to cell surface receptors can facilitate active transport into the cell. An example of this is folate receptor-mediated uptake.[2][5]
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Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, PROTACs can be conjugated to antibodies that recognize specific cell surface antigens, enabling selective uptake into target cells.[2]
Q4: What is "molecular chameleonicity" in the context of PROTACs?
"Molecular chameleonicity" refers to the ability of some PROTACs to adopt different conformations depending on their environment.[2] In an aqueous, polar environment (like the extracellular space), the PROTAC may exist in an extended conformation. However, when it encounters the apolar environment of the cell membrane, it can fold into a more compact structure. This folded conformation shields its polar surface area, making it more energetically favorable to pass through the membrane.[2][3] This conformational flexibility is a key factor in the cell permeability of some molecules that are "beyond the rule of five."[2]
Quantitative Data on PROTAC Permeability
The following table summarizes permeability data for a selection of PROTACs and their components from a study on androgen receptor (AR) degraders. This data illustrates the impact of different E3 ligase ligands and linkers on permeability.
| Compound | Description | PAMPA Papp (10-6 cm s-1) | Caco-2 A to B Papp (10-6 cm s-1) | Caco-2 B to A Papp (10-6 cm s-1) | Efflux Ratio |
| AR Ligand 1 | Androgen Receptor Ligand | 1.4 | - | - | - |
| AR Ligand 4 | Androgen Receptor Ligand | 13.3 | - | - | - |
| PROTAC 14 | AR Ligand 3 + PEG-linker + Cereblon Ligand | BLQ | 1.7 | 14.1 | 8.4 |
| PROTAC 20d | AR Ligand + PEG-linker + Alternative Ligand | BLQ | <0.7 | 8.6 | >12 |
BLQ = Below Limit of Quantification. Data sourced from a systematic investigation of Androgen Receptor PROTACs.[4]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds.[6]
Methodology:
-
Prepare the Donor Plate: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration, ensuring the final DMSO concentration is low (e.g., <1%). Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
Prepare the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane. Add buffer to the wells of the acceptor plate.[1][7]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.[1]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1][8]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1][8]
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.[1][7]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered more representative of in vivo human intestinal absorption than PAMPA, as it accounts for both passive diffusion and active transport.[7]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ plates) for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[7]
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[1][8]
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.[8]
-
Add fresh transport buffer to the basolateral (lower) chamber.[8]
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[7]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.[8]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[8]
-
Calculation of Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both A to B and B to A directions. The efflux ratio is calculated as the Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Cellular Uptake Assay
This assay directly measures the amount of PROTAC that accumulates within cells over time.
Methodology:
-
Cell Seeding: Seed the target cells in a multi-well plate and culture them until they reach the desired confluency.[7]
-
PROTAC Treatment: Treat the cells with the test PROTAC at various concentrations and for different time points.[7]
-
Cell Harvesting and Lysis:
-
Sample Preparation:
-
To precipitate proteins, add a solvent like acetonitrile (B52724) to the cell lysate.[8]
-
Vortex and centrifuge at high speed to pellet the precipitated protein.[8]
-
Transfer the supernatant for LC-MS/MS analysis.[8]
-
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.[8]
-
Analysis and Calculation:
Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Experimental workflows for permeability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Protein Degradation with IAP PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein degradation experiments using Inhibitor of Apoptosis Protein (IAP)-recruiting PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is an IAP PROTAC and how does it work?
A1: An IAP PROTAC, also known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] It consists of three components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ubiquitin ligase (like cIAP1 or XIAP), and a linker connecting the two.[1][2] By bringing the target protein and the IAP E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin tags to the target protein.[4][5] This polyubiquitination marks the protein for degradation by the cell's proteasome.[4][5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to its complete removal.[1][2]
Q2: What are the most common reasons for my IAP PROTAC to fail?
A2: Failure of an IAP PROTAC to induce protein degradation can stem from several factors:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the PROTAC, the target protein, and the IAP E3 ligase is crucial for ubiquitination.[6][7] Issues with the linker length or composition, or poor cooperativity between the proteins can prevent this.
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Low Cellular Permeability: Due to their larger size, PROTACs may not efficiently cross the cell membrane to reach their intracellular targets.[8][9]
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Insufficient IAP E3 Ligase Expression: The specific IAP E3 ligase (e.g., cIAP1, XIAP) recruited by your PROTAC may be expressed at low levels in your chosen cell line.[8][10]
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"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-IAP) instead of the productive ternary complex, leading to reduced degradation.[8][11]
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Target Protein Characteristics: The accessibility of lysine (B10760008) residues on the target protein for ubiquitination can influence degradation efficiency.[9]
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PROTAC Instability: The PROTAC molecule itself may be unstable in the experimental conditions.
-
Resistance Mechanisms: Prolonged treatment can lead to acquired resistance, such as genomic alterations in the E3 ligase complex.[12][13][14]
Q3: What are essential controls for a protein degradation experiment?
A3: To ensure the validity of your results, the following controls are critical:[11]
-
Vehicle Control (e.g., DMSO): Serves as the baseline for comparing the effect of your PROTAC.[11]
-
Positive Control PROTAC: A known-effective PROTAC (ideally for your target or a well-characterized one) to confirm the experimental setup is working.[11]
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Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your target protein, confirming that the observed degradation is proteasome-dependent.[11]
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Inactive Epimer/Stereoisomer Control: An inactive version of your PROTAC that cannot bind to the target or the E3 ligase can help rule out off-target effects.
Troubleshooting Guides
Problem 1: No or Weak Degradation of the Target Protein
This is a frequent challenge. Follow this systematic workflow to identify the cause.
Troubleshooting Workflow
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 6. Ternary Complex Formation [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of E3 Ligase Ligand 14-Based Degraders
This technical support center is designed for researchers, scientists, and drug development professionals utilizing degraders based on "E3 ligase Ligand 14". Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects when using degraders based on this compound?
A1: Off-target effects for degraders, including those utilizing this compound, can stem from several factors:
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Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1]
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Off-Target E3 Ligase Ligand Activity: While designed to bind to a specific E3 ligase, the "this compound" itself could potentially interact with other proteins, leading to their degradation. For instance, some ligands used for the E3 ligase Cereblon (CRBN) are known to cause the degradation of certain zinc finger transcription factors.[1][2][3]
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Ternary Complex Formation: A stable ternary complex between the POI, the degrader, and the E3 ligase is essential for degradation.[1] However, the degrader might facilitate the formation of off-target ternary complexes with proteins structurally similar to your intended target.[1]
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The "Hook Effect": At high concentrations, degraders can form binary complexes (either with the POI or the E3 ligase) that are not productive for degradation. This can lead to complex and unpredictable off-target pharmacology.[1][2]
Q2: How can I differentiate between direct off-target degradation and downstream effects of my target's degradation?
A2: To distinguish between direct off-targets and indirect downstream signaling effects, it is recommended to perform time-course experiments. Direct degradation of off-target proteins will likely occur at earlier time points, while downstream effects on protein expression will manifest later. A short-duration treatment (e.g., 4-8 hours) followed by proteomic analysis can help enrich for direct degradation targets.[2][3]
Q3: What are the best practices for minimizing off-target effects during the design and experimental phases?
A3: To mitigate off-target effects, consider the following strategies:
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Optimize Degrader Concentration: Perform dose-response experiments to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[4]
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Use Appropriate Controls: Include negative and positive controls in your experiments. An inactive enantiomer of the warhead or a degrader with a mutated E3 ligase binding ligand can help differentiate between on-target and off-target effects.[4][5]
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Global Proteomic Analysis: Techniques like mass spectrometry provide an unbiased view of protein degradation across the proteome, helping to identify unintended targets.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected degradation of proteins other than the target of interest. | 1. Warhead has off-target affinities. 2. "this compound" has off-target activities. 3. Formation of off-target ternary complexes. | 1. Perform a global proteomics analysis (LC-MS/MS) to identify all degraded proteins. 2. Validate key off-targets using orthogonal methods like Western blotting. 3. Test the warhead compound alone to assess its binding profile. |
| No or weak on-target degradation, making off-target assessment difficult. | 1. Poor cell permeability of the degrader. 2. Inefficient ternary complex formation. 3. Low expression of the required E3 ligase in the cell line. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Use a NanoBRET™ assay to confirm ternary complex formation in cells. 3. Confirm the expression of the target E3 ligase in your cell line by Western blot or qPCR. |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide the selection of off-targets for validation. 2. Validate the specificity of your primary antibody using knockout/knockdown cell lines if available. |
| "Hook effect" observed, complicating data interpretation. | Formation of non-productive binary complexes at high degrader concentrations. | 1. Perform a wide dose-response experiment to identify the optimal concentration range for target degradation. 2. Test your degrader at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. |
| Cell toxicity observed at effective degrader concentrations. | 1. On-target toxicity due to potent degradation of the target protein. 2. Off-target effects of the degrader. 3. High concentration of the degrader or solvent. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Compare the phenotype with a different method of target knockdown (e.g., siRNA, shRNA) to distinguish on-target from off-target toxicity. 3. Lower the degrader concentration if possible and ensure the solvent concentration is not toxic to the cells. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a degrader based on "this compound". In a real experiment, data would be generated for thousands of proteins.
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TPA | -3.5 | 0.0001 | No (On-Target) |
| Kinase X | KINX | -2.8 | 0.005 | Yes |
| Transcription Factor Y | TFY | -1.5 | 0.04 | Yes |
| Structural Protein Z | SPZ | -0.2 | 0.65 | No |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification using LC-MS/MS
Objective: To globally quantify protein abundance changes in response to treatment with a degrader based on "this compound".
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.
-
Treat cells with the degrader at its optimal degradation concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that does not bind the E3 ligase).[2]
-
Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation.[1] For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[2][3]
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[2]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of the degrader with potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the degrader or vehicle control for a specified time.
-
-
Heating Profile:
-
Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction (containing unbound, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble protein fraction by Western blotting or other quantitative methods to detect the amount of the protein of interest remaining at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
-
Visualizations
Caption: Experimental workflow for the identification and validation of off-target effects.
Caption: A logical troubleshooting flowchart for investigating unexpected experimental outcomes.
Caption: A diagram illustrating how an off-target effect on a kinase could impact a signaling pathway.
References
Technical Support Center: E3 Ligase Ligand 14 PROTACs
Welcome to the technical support center for researchers utilizing PROTACs incorporating the E3 ligase ligand 14. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential non-specific binding and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding or off-target effects with PROTACs using Ligand 14?
A1: Non-specific binding and off-target effects can arise from several factors. While some E3 ligase ligands, like those for von Hippel-Lindau (VHL), are generally considered highly selective, issues can still occur[1]. Key causes include:
-
Promiscuous Warhead: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains[1].
-
Suboptimal PROTAC Concentration: Excessively high concentrations can lead to the "hook effect," where unproductive binary complexes (PROTAC-POI or PROTAC-E3 Ligase) form instead of the productive ternary complex required for degradation. This can reduce on-target efficiency and increase the chance of off-target interactions[1][2].
-
E3 Ligase Ligand Properties: While less common with highly selective ligands, the E3 ligase ligand itself could have minor, unintended interactions. For instance, Cereblon (CRBN) ligands are known to recruit endogenous "neosubstrates" like zinc finger transcription factors (e.g., IKZF1, IKZF3), which is a well-documented off-target effect[2][3][4].
-
Cellular Toxicity: At high concentrations, some PROTAC molecules can induce general cytotoxicity, leading to non-specific changes in the proteome that can be mistaken for targeted degradation[1].
Q2: My PROTAC is effectively degrading the target protein, but I'm observing unexpected cellular toxicity. What is the likely cause?
A2: Unexpected toxicity, despite efficient on-target degradation, strongly suggests off-target effects. The degradation of essential, unintended proteins can disrupt critical cellular pathways, leading to cytotoxicity[2]. It is also possible that the PROTAC molecule has pharmacological effects independent of its degradation activity. A thorough, unbiased proteomics analysis is the best approach to identify which other proteins are being degraded[5].
Q3: How can I experimentally confirm that the observed effects are due to on-target degradation versus non-specific binding?
A3: A multi-pronged, orthogonal approach is crucial for validation[6]. Key strategies include:
-
Use of Control Compounds: Synthesize and test negative control PROTACs. An ideal control would have a modification that abolishes binding to either the target protein or the E3 ligase[7][8]. This helps differentiate between target-dependent and independent effects.
-
Competitive Displacement: Pre-incubate cells with a high-affinity, non-degrading inhibitor of your target protein. If this blocks the phenotype or degradation, it confirms the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the target protein. If the PROTAC no longer produces the same cellular phenotype in these cells, it validates that the effect is mediated through the target protein.
-
Global Proteomics: Mass spectrometry-based proteomics provides an unbiased view of all protein level changes in the cell, definitively identifying any off-target degradation events[9][10][11][12].
Q4: I am not observing any degradation of my target protein. What are the common reasons?
A4: Lack of degradation can stem from several issues unrelated to non-specific binding:
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells[1][2].
-
Inefficient Ternary Complex Formation: The PROTAC may fail to effectively bring the POI and E3 ligase together. The linker length and composition are critical for this step[1][2][7].
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase required for degradation[1].
-
PROTAC Instability: The molecule may be rapidly metabolized or degraded in the experimental conditions[2].
Troubleshooting Guides
Problem 1: High background or non-specific signal in binding assays.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal PROTAC Concentration | Perform a full dose-response experiment to identify the optimal concentration range.[2] | Very high concentrations can cause the "hook effect" and increase non-specific interactions.[2] |
| Insufficient Washing | Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20). | Thorough washing is critical to remove unbound PROTAC that contributes to background signal. |
| Promiscuous Warhead Binding | Perform a competitive binding assay using a non-degrading analog of the warhead to differentiate specific vs. non-specific interactions. | This helps determine if the off-target binding is driven by the warhead's intrinsic properties. |
Problem 2: Off-target protein degradation observed in global proteomics.
| Potential Cause | Recommended Solution | Rationale |
| Promiscuous Warhead | Test the warhead compound alone to assess its binding profile. Consider redesigning the warhead for higher selectivity.[1] | Isolating the warhead's activity is key to deconvoluting its contribution to off-target effects. |
| Off-Target E3 Ligase Recruitment | Use a control PROTAC with a modification that abolishes binding to the intended E3 ligase (e.g., Ligand 14).[1] | This confirms that the degradation is mediated specifically through the hijacked E3 ligase. |
| Unfavorable Ternary Complex Geometry | Synthesize and test a panel of PROTACs with different linker lengths and compositions.[7][10] | Linker optimization can fine-tune the geometry of the ternary complex to favor on-target vs. off-target degradation.[10] |
| Short Treatment Time | For initial proteomics screens, use shorter treatment times (e.g., < 6 hours).[8] | Shorter incubations help distinguish direct degradation targets from downstream, secondary effects on protein expression. |
Quantitative Data Summary
The following tables represent hypothetical data from key experiments used to characterize PROTAC specificity.
Table 1: Global Proteomics Analysis of PROTAC-14A (1 µM, 6h Treatment) This table summarizes results from a mass spectrometry experiment to identify on- and off-target degradation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | TGTX | -3.5 | < 0.001 | No (On-Target) |
| Zinc Finger Protein 217 | ZNF217 | -1.8 | < 0.05 | Yes |
| Casein Kinase 1α | CSNK1A1 | -1.5 | < 0.05 | Yes |
| Bromodomain Protein 2 | BRD2 | -0.2 | > 0.1 | No |
Table 2: Comparison of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) This table compares the performance of a PROTAC against its on-target and a validated off-target protein.
| Protein Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| Target Protein X (On-Target) | 25 | 95% |
| ZNF217 (Off-Target) | 450 | 60% |
Experimental Protocols & Visualizations
Workflow for Troubleshooting Non-Specific Binding
This workflow outlines a logical sequence of experiments to diagnose and address off-target effects.
Troubleshooting workflow for PROTAC non-specific binding.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of the PROTAC to its intended target in a cellular context.[13][14] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC at various concentrations or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C to allow for target engagement.[13][15]
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C). Heat for 3 minutes.[15]
-
Cell Lysis: Cool samples to 4°C, then lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction by Western blot.[13]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for PROTAC-treated samples indicates target stabilization and engagement.[13][15]
Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 2: Global Proteomics by Mass Spectrometry (MS)
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for an unbiased, quantitative assessment of changes in the cellular proteome following PROTAC treatment.[11][12]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at the desired concentration and duration. Include a vehicle-only control.[11][13]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[13]
-
Peptide Labeling (TMT): Label the peptide samples from each condition (e.g., PROTAC-treated, vehicle control) with unique isobaric TMT tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Process the raw MS data using specialized software (e.g., MaxQuant). Identify and quantify proteins based on their corresponding peptides. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.[10][11]
Workflow for quantitative proteomics to assess PROTAC selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. benchchem.com [benchchem.com]
- 14. pelagobio.com [pelagobio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating PROTAC Resistance with Alternative E3 Ligase Ligands
Welcome to the Technical Support Center dedicated to addressing the challenges of PROTAC (Proteolysis-Targeting Chimera) resistance. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming resistance, with a focus on leveraging alternative E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs?
A1: Acquired resistance to PROTACs primarily arises from genetic alterations in the components of the hijacked E3 ubiquitin ligase complex. For commonly used VHL- or CRBN-based PROTACs, resistance can develop through:
-
Mutations or downregulation of the E3 ligase substrate receptor: This includes mutations in VHL or CRBN that prevent the PROTAC from binding.
-
Mutations in other components of the E3 ligase complex: For instance, mutations in CUL2 have been observed in cells resistant to VHL-based PROTACs.[1]
-
Decreased expression of essential E3 ligase complex proteins: Reduced levels of VHL, CRBN, or their associated proteins can limit the overall efficacy of the PROTAC.
While less common, resistance can also emerge from mutations in the target protein that prevent PROTAC binding or from upregulation of drug efflux pumps that reduce the intracellular concentration of the PROTAC.
Q2: How can I determine if my cells have developed resistance to a specific PROTAC?
A2: The development of resistance is typically characterized by a decreased sensitivity to the PROTAC. This can be experimentally verified by:
-
Increased DC50 value: A significant rightward shift in the dose-response curve for protein degradation, indicating that a higher concentration of the PROTAC is required to achieve 50% degradation.
-
Reduced Dmax: A lower maximal degradation level achieved even at saturating PROTAC concentrations.
-
Western Blot Analysis: Comparing the levels of the target protein in parental (sensitive) versus resistant cells after treatment with the same concentration of PROTAC will show less degradation in the resistant line.
Q3: What is the most common strategy to overcome resistance to a VHL- or CRBN-based PROTAC?
A3: A primary and effective strategy to overcome resistance is to switch to a PROTAC that recruits a different E3 ligase.[2] For example, if cells have developed resistance to a VHL-based PROTAC due to a mutation in the VHL gene, a PROTAC that hijacks CRBN or another E3 ligase may still be effective, as the resistance mechanism is specific to the VHL pathway.
Q4: Beyond VHL and CRBN, what other E3 ligases can be recruited by PROTACs?
A4: The toolbox of E3 ligases for PROTACs is expanding. Besides VHL and CRBN, other E3 ligases that have been successfully recruited include:
-
MDM2 (Mouse double minute 2 homolog)
-
IAPs (Inhibitor of Apoptosis Proteins)
-
RNF4 (RING finger protein 4)
-
RNF114 (RING finger protein 114)
-
DCAF15 (DDB1 and CUL4 associated factor 15)
-
KEAP1 (Kelch-like ECH-associated protein 1)
-
FEM1B (Fem-1 Homolog B)
Q5: What is the "hook effect" and how can it be addressed?
A5: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. To address this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
Troubleshooting Guides
Issue 1: Reduced or no target protein degradation observed by Western Blot.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability of PROTAC | Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm target engagement in live cells. | An increase in the thermal stability of the target protein or a positive BRET signal indicates that the PROTAC is entering the cells and binding to its target. |
| Inefficient ternary complex formation | Conduct a TR-FRET or co-immunoprecipitation (Co-IP) assay to assess the formation of the Target-PROTAC-E3 ligase complex. | A positive TR-FRET signal or co-precipitation of the target protein with the E3 ligase in the presence of the PROTAC confirms ternary complex formation. |
| Suboptimal ubiquitination of the target protein | Perform an in-cell or in-vitro ubiquitination assay. | An increase in the ubiquitination of the target protein in the presence of the PROTAC indicates that the ternary complex is functional. |
| Development of resistance | Sequence the genes for the E3 ligase complex components in the treated cells. Compare the DC50 value to that of the parental cell line. | Identification of mutations in the E3 ligase pathway or a significant increase in the DC50 value suggests acquired resistance. |
| Technical issues with Western Blot | Ensure the primary antibody is specific and sensitive. Verify complete protein transfer to the membrane using Ponceau S staining. Run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. | Clear, specific bands at the correct molecular weight for both the target and loading control. |
Issue 2: Inconsistent results between in-vitro and in-cell assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Cellular factors affecting PROTAC activity | Validate findings using orthogonal assays. For example, if an in-vitro TR-FRET assay shows good ternary complex formation but in-cell degradation is poor, investigate cellular permeability using CETSA. | In-vitro assays with purified proteins do not fully recapitulate the cellular environment, where factors like protein localization, post-translational modifications, and competing endogenous binders can influence PROTAC efficacy. |
| PROTAC instability or metabolism | Assess the stability of the PROTAC in cell culture media and cell lysates over time using LC-MS/MS. | The PROTAC may be rapidly degraded or metabolized by cellular enzymes, leading to a lower effective concentration in in-cell assays. |
| "Hook effect" at high concentrations | Perform a comprehensive dose-response curve in both in-vitro and in-cell assays. | The optimal concentration for ternary complex formation in-vitro may be different from the optimal concentration for degradation in cells due to the hook effect. |
Quantitative Data Summary
Table 1: Comparative Degradation Potency of VHL vs. CRBN-based PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | MV4;11 | 8 | >98 | [Fischer et al., 2015][3] |
| MZ1 | BRD4 | VHL | HeLa | 29 | >90 | [Zengerle et al., 2015][3] |
| ARV-825 | BRD4 | CRBN | RS4;11 | <1 | >95 | [Lu et al., 2015][3] |
| ARV-771 | BRD4 | VHL | 22Rv1 | <1 | >95 | [Raina et al., 2016][3] |
| TD-165 | CRBN | VHL | HEK293T | 20.4 | 99.6 | [4] |
| TD-158 | CRBN | VHL | HEK293T | 44.5 | 97.1 | [4] |
Table 2: Degradation Potency of PROTACs Utilizing Alternative E3 Ligase Ligands
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DP1 | BRD4 | DCAF15 | SU-DHL-4 | ~1000 | >90 | In vivo data |
| NJH-1-106 | BRD4 | FEM1B | Not Specified | 250 | 94 | [5] |
| L134 | BRD4 | DCAF11 | Not Specified | 7.36 | >98 | [5] |
| PROTAC XIII | KEAP1 | CRBN | HEK293T | 11 | Not Specified |
Table 3: Example of Acquired Resistance to a BET-PROTAC
| Cell Line | PROTAC | Target | Fold Change in Resistance (DC50) | Resistance Mechanism |
| OVCAR8-ARV-771R | ARV-771 (VHL-based) | BET proteins | >100 | Mutation in CUL2 |
| OVCAR8-ARV-825R | ARV-825 (CRBN-based) | BET proteins | >100 | Deletion in CRBN |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-induced Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: In-Vitro Ubiquitination Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Prepare stock solutions of recombinant E1 enzyme, E2 enzyme, E3 ligase complex, target protein, biotinylated ubiquitin, and ATP.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the reaction buffer, E1, E2, E3 ligase complex, target protein, biotinylated ubiquitin, and the PROTAC at various concentrations.
-
Initiate the reaction by adding ATP.
-
Include a negative control (DMSO instead of PROTAC) and controls omitting E1, E2, or E3 to ensure dependency.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Perform a Western blot using a streptavidin-HRP conjugate to detect biotinylated-ubiquitinated proteins or an antibody specific to the target protein to observe a high-molecular-weight smear.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Use a His-tagged target protein and a GST-tagged E3 ligase complex.
-
Use a FRET donor-labeled anti-His antibody (e.g., Terbium cryptate) and a FRET acceptor-labeled anti-GST antibody (e.g., d2).
-
-
Assay Protocol (384-well plate):
-
Perform a serial dilution of the PROTAC in assay buffer.
-
Add the diluted PROTAC to the wells.
-
Prepare a master mix of the His-tagged target protein and GST-tagged E3 ligase complex and add it to the wells.
-
Prepare a master mix of the donor- and acceptor-labeled antibodies and add it to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Signal Detection and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: Workflow for investigating and overcoming PROTAC resistance.
References
- 1. Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ternary complex stability for IAP-based PROTACs
Welcome to the technical support center for researchers and drug developers working with Inhibitor of Apoptosis (IAP)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in optimizing ternary complex stability and achieving potent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of IAP-based PROTACs?
A1: A ternary complex is the crucial intermediate assembly required for a PROTAC to function. It consists of three components: the target Protein of Interest (POI), the IAP-based PROTAC molecule, and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP).[1][2] The PROTAC acts as a molecular bridge, bringing the E3 ligase into close proximity with the target protein, which facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[3][4][5]
Q2: Why is the stability of the ternary complex so important for degradation?
A2: The stability and conformation of the ternary complex are critical determinants of degradation efficiency. A stable and long-lived complex allows for efficient ubiquitination of the target protein by the recruited E3 ligase.[6] The kinetic stability, particularly the complex's dissociation rate (off-rate), often correlates directly with the rate of intracellular target degradation.[7][8][9] An unstable or kinetically short-lived complex may dissociate before effective ubiquitination can occur, leading to poor degradation.
Q3: What is "cooperativity" and how does it influence ternary complex stability?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC affects the PROTAC's affinity for the second protein (e.g., the E3 ligase).[7][8]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-Target) increases the affinity for the E3 ligase. This is often due to favorable new protein-protein interactions at the interface and leads to a more stable ternary complex.[10][11][12]
-
Negative Cooperativity (α < 1): The formation of the first binary complex decreases the affinity for the second protein, potentially due to steric clashes or unfavorable interactions.[12][13] While positive cooperativity is often desirable, potent degradation can still be achieved in the absence of it, or even with negative cooperativity, if other factors are favorable.[10][13]
Q4: Which IAP E3 ligases are typically recruited by PROTACs?
A4: The most commonly recruited IAP E3 ligases are cellular inhibitor of apoptosis-1 (cIAP1) and the X-linked inhibitor of apoptosis protein (XIAP).[3][14] Both contain RING domains that confer E3 ligase activity. Ligands used to recruit these proteins are often derived from SMAC mimetics (e.g., LCL161) or bestatin (B1682670) derivatives.[4][15][16] The choice of IAP ligase can be critical, as cellular expression levels of cIAP1 and XIAP can vary across different cell lines and tissues, impacting PROTAC efficacy.[15]
Troubleshooting Guide
This guide addresses common experimental issues encountered when developing IAP-based PROTACs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Good binary binding, but poor or no target degradation. | 1. Unstable Ternary Complex: The PROTAC may bind both proteins well individually, but the resulting ternary complex is unstable or sterically hindered.[13] 2. Poor Cooperativity: Significant negative cooperativity can prevent efficient complex formation.[10][13] 3. Incorrect Linker Design: The linker length or composition may not permit a productive orientation for ubiquitination.[][18] 4. Low E3 Ligase Expression: The cell line may have low endogenous levels of the target IAP (cIAP1/XIAP).[1][15] | 1. Directly Measure Ternary Complex Formation: Use biophysical assays like SPR, ITC, or TR-FRET to quantify complex stability and cooperativity.[7][19][20] 2. Optimize Linker: Synthesize a library of PROTACs with varying linker lengths, compositions (e.g., PEG vs. alkyl), and attachment points to identify an optimal design.[21][22][23] 3. Confirm E3 Ligase Expression: Use Western Blot or qPCR to verify cIAP1/XIAP expression in your cell model.[1] 4. Assess Lysine (B10760008) Accessibility: Ensure the target protein has accessible lysine residues for ubiquitination in the context of the ternary complex.[6] |
| 2. "Hook Effect" observed (bell-shaped dose-response curve). | 1. Formation of Non-Productive Binary Complexes: At high concentrations, the PROTAC saturates both the target and the E3 ligase independently, forming binary complexes (PROTAC-Target, PROTAC-E3) that compete with the formation of the productive ternary complex.[1][21] | 1. Perform a Detailed Dose-Response: Use a wider range of concentrations to accurately define the optimal concentration and the hook effect.[21] 2. Modify Linker: Altering linker length and rigidity can influence the stability of binary vs. ternary complexes and mitigate the hook effect.[21] 3. Use Biophysical Assays: Directly measure ternary complex formation at different PROTAC concentrations to correlate the hook effect with the abundance of binary vs. ternary species.[1] |
| 3. IAP E3 ligase is degraded (auto-ubiquitination). | 1. IAP Ligand Activity: Many IAP ligands (SMAC mimetics) are designed to induce IAP auto-ubiquitination and degradation.[4][16] This is an expected mechanism for some IAP-based PROTACs. | 1. Monitor IAP Levels: Run a Western Blot for cIAP1/XIAP alongside your target protein to monitor its degradation kinetics. 2. Interpret Data Accordingly: The degradation of the E3 ligase itself is part of the mechanism. Ensure enough ligase is present to degrade the target protein. If target degradation is poor, the rate of IAP auto-degradation may be too high. Consider using a different IAP ligand or modifying the PROTAC design. |
| 4. High cellular toxicity observed. | 1. Off-Target Effects: The PROTAC's target warhead or IAP ligand may have off-target activities. 2. Intrinsic Toxicity: The individual components of the PROTAC may be cytotoxic at the concentrations used.[1] | 1. Perform Cell Viability Assays: Run assays like MTT or CellTiter-Glo in parallel with degradation experiments.[1] 2. Test Individual Components: Assess the toxicity of the target warhead and the IAP ligand separately. 3. Lower PROTAC Concentration: If possible, use the lowest effective concentration to minimize toxicity. |
Data Presentation: Impact of Linker on Ternary Complex
The following tables summarize hypothetical but representative data illustrating the impact of linker length and cooperativity on IAP-based PROTAC performance.
Table 1: Effect of Linker Length on PROTAC Efficacy
| PROTAC ID | Linker Length (atoms) | Binary K_D (Target, nM) | Ternary K_D (Complex, nM) | Cooperativity (α) | DC_50 (nM) | D_max (%) |
| IAP-P-01 | 8 | 50 | 200 | 0.25 | >1000 | <10 |
| IAP-P-02 | 12 | 55 | 60 | 0.92 | 150 | 75 |
| IAP-P-03 | 16 | 52 | 25 | 2.08 | 25 | 95 |
| IAP-P-04 | 20 | 48 | 40 | 1.20 | 80 | 88 |
| IAP-P-05 | 24 | 60 | 110 | 0.55 | 450 | 50 |
This table illustrates that an optimal linker length (16 atoms) can lead to the highest cooperativity and the most potent degradation (lowest DC_50 and highest D_max). Linkers that are too short may cause steric clashes (negative cooperativity), while linkers that are too long may have an entropic penalty, reducing complex stability.[18][22]
Visualizations
Mechanism of Action & Optimization Workflow
// Nodes Design [label="1. PROTAC Design\n(Vary Linker, Warhead, E3 Ligand)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="2. Chemical Synthesis"]; Biophys [label="3. Biophysical Characterization\n(SPR, ITC, TR-FRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular [label="4. Cellular Degradation Assay\n(Western Blot, DC50/Dmax)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(Correlate Stability & Degradation)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Iterate [label="Iterate Design", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Optimal [label="Optimal PROTAC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Biophys; Synthesis -> Cellular; Biophys -> Analysis; Cellular -> Analysis; Analysis -> Iterate [label="Unfavorable\nProperties"]; Analysis -> Optimal [label="Favorable\nProperties"]; Iterate -> Design; } .dot Caption: Workflow for the rational design and optimization of IAP-PROTACs.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This method measures the binding kinetics and affinity of binary and ternary complexes in real-time without labeling.[7][8][9]
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (K_D) for binary (PROTAC-E3) and ternary (Target-PROTAC-E3) complexes.
Methodology:
-
Immobilization: Covalently immobilize the purified IAP E3 ligase (e.g., cIAP1-BIR3 domain) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binary Binding Measurement:
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized IAP surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 binding model to calculate ka, kd, and K_D for the PROTAC-IAP interaction.
-
-
Ternary Complex Measurement:
-
Prepare a new dilution series of the PROTAC. To each concentration, add a constant, near-saturating concentration of the purified target protein.
-
Incubate briefly to allow the PROTAC-Target binary complex to pre-form.
-
Inject this mixture over the immobilized IAP surface. The resulting signal represents the formation of the ternary complex.
-
Fit the sensorgrams to a 1:1 binding model to determine the apparent kinetic parameters for the ternary complex.
-
-
Data Analysis:
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This proximity-based assay measures the formation of the ternary complex in solution, suitable for higher-throughput screening.[19][20]
Objective: To quantify the relative amount of ternary complex formed at various PROTAC concentrations.
Methodology:
-
Reagent Preparation:
-
Label the purified IAP E3 ligase and target protein with a TR-FRET donor/acceptor pair. This is often done using antibodies conjugated to the fluorophores (e.g., anti-His-Terbium donor and anti-GST-d2 acceptor) if the proteins are tagged accordingly.
-
-
Assay Setup:
-
In a microplate (e.g., 384-well low volume), add fixed concentrations of the labeled IAP E3 ligase and labeled target protein.
-
Add a serial dilution of the PROTAC compound. Include controls with no PROTAC.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the system to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, and the peak of the curve represents the concentration at which maximum complex formation occurs.
-
Protocol 3: Cellular Degradation Assay (Western Blot)
This is the standard method to confirm that PROTAC activity leads to the degradation of the target protein inside cells.
Objective: To determine the half-maximal degradation concentration (DC_50) and maximum degradation (D_max) of a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC_50 and D_max values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. aph-hsps.hu [aph-hsps.hu]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VHL and Cereblon Ligands in PROTAC Development
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. While the von Hippel-Lindau (VHL) E3 ligase has been a cornerstone of PROTAC design, ligands for other E3 ligases, such as Cereblon (CRBN), present alternative and sometimes advantageous properties. This guide provides an objective comparison between VHL and CRBN ligands for PROTACs, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
While the specific term "E3 ligase Ligand 14" does not correspond to a widely recognized or characterized ligand in publicly available scientific literature, a comparison with the well-established Cereblon E3 ligase ligands offers valuable insights for researchers selecting a suitable E3 ligase for their PROTAC design.
Performance Comparison: VHL vs. Cereblon Ligands
The efficacy of a PROTAC is contingent on several factors, including its ability to induce a stable ternary complex between the E3 ligase and the protein of interest (POI), leading to subsequent ubiquitination and degradation of the POI. The choice between VHL and CRBN ligands can significantly influence these parameters.
| Parameter | VHL-based PROTACs | CRBN-based PROTACs | Key Considerations |
| Binding Affinity (Kd) | Ligands typically exhibit high affinity to VHL. | Ligands, such as derivatives of thalidomide, have a range of affinities for CRBN. | High affinity does not always correlate with higher degradation efficiency due to the "hook effect". |
| Degradation Efficiency (DC50) | Often achieve low nanomolar to picomolar DC50 values. | Also capable of potent degradation, with DC50 values in the low nanomolar range. | The specific POI and linker chemistry play a crucial role in determining the final DC50. |
| Degradation Maximum (Dmax) | Generally achieve high levels of maximal degradation (>90%). | Can also achieve high Dmax values, though this can be cell-line dependent. | Dmax can be influenced by the cellular abundance of the E3 ligase and the rate of protein synthesis. |
| Selectivity | Can exhibit high selectivity for the target protein. | Selectivity is also highly achievable, but neosubstrate degradation needs to be considered. | Off-target effects and "hijacking" of the E3 ligase for non-intended targets are key safety considerations. |
| Ternary Complex Stability | The stability of the VHL-PROTAC-POI complex is a key driver of degradation. | The cooperativity and stability of the CRBN-PROTAC-POI complex are critical for efficacy. | Biophysical assays are essential to characterize ternary complex formation. |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC acts as a bridge, bringing the POI into proximity with the E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC performance. Below are outlines of key experimental protocols used to characterize and compare VHL and CRBN-based PROTACs.
Ternary Complex Formation Assay
This assay is crucial for determining the binding affinity and cooperativity of the ternary complex.
Methodology:
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET):
-
Recombinant, tagged POI (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged) are used.
-
An antibody or binding protein labeled with a donor fluorophore (e.g., Europium) is added to bind one of the tags.
-
An antibody or binding protein labeled with an acceptor fluorophore (e.g., APC) is added to bind the other tag.
-
The components are incubated with a serial dilution of the PROTAC.
-
FRET signal is measured, which is proportional to the amount of ternary complex formed.
-
-
Surface Plasmon Resonance (SPR):
-
Either the POI or the E3 ligase is immobilized on a sensor chip.
-
The other protein partner is injected along with the PROTAC.
-
The binding and dissociation kinetics are monitored in real-time to determine binding affinities.
-
-
Isothermal Titration Calorimetry (ITC):
-
The heat change upon binding of the components is measured directly.
-
This technique can provide a complete thermodynamic profile of the ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI.
Methodology:
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (VHL or CRBN complex), ubiquitin, and ATP in a reaction buffer.
-
Add the POI and the PROTAC.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody specific for the POI to visualize the appearance of higher molecular weight ubiquitinated species.
Cellular Protein Degradation Assay
This is the definitive assay to measure the efficacy of a PROTAC in a cellular context.
Methodology:
-
Western Blot:
-
Plate cells and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.
-
-
In-Cell Western™:
-
Cells are grown in microplates and treated with the PROTAC.
-
Cells are fixed and permeabilized directly in the wells.
-
Primary antibodies against the POI and a normalization protein are added.
-
Fluorescently-labeled secondary antibodies are used for detection.
-
The plate is scanned on an imaging system to quantify protein levels.
-
-
Flow Cytometry:
-
Cells are treated with the PROTAC, then harvested.
-
Cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody against the POI.
-
The fluorescence intensity of individual cells is measured by flow cytometry to determine the level of the POI.
-
Conclusion
The selection between VHL and CRBN ligands for PROTAC development is a nuanced decision that should be guided by empirical data. Both E3 ligases have been successfully exploited to create highly potent and selective protein degraders. Key factors to consider include the specific protein of interest, the cellular context, and the potential for off-target effects. A thorough characterization of the ternary complex formation and the resulting degradation profile in relevant cellular models is essential for advancing a PROTAC candidate through the drug discovery pipeline. By employing the rigorous experimental protocols outlined above, researchers can generate the robust data needed to make an informed choice between these two powerful E3 ligase systems.
Validating On-Target Degradation: A Comparative Guide for PROTACs Employing E3 Ligase Ligands
For researchers, scientists, and drug development professionals, the rigorous validation of Proteolysis Targeting Chimeras (PROTACs) is paramount to ensure efficacy and on-target activity. This guide provides a comprehensive framework for validating the on-target degradation of PROTACs, using a representative PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase as an illustrative example. The principles and methodologies outlined herein are broadly applicable to PROTACs engaging other E3 ligases, including a hypothetical "E3 ligase Ligand 14".
Comparative Performance of VHL-based PROTACs
The efficacy of a PROTAC is primarily defined by its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal level of degradation (Dmax).[1] Lower DC50 and higher Dmax values are indicative of a more effective PROTAC.[1] Below is a comparative summary of a VHL-based PROTAC targeting Bruton's tyrosine kinase (BTK) against an alternative degrader.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference Compound |
| VHL-based PROTAC | VHL | BTK | Mino | 2.2 | 97 | NC-1[2] |
| Alternative PROTAC | CRBN | BTK | Mino | >1000 | <10 | RC-1m[2] |
Key Experimental Protocols for Validation
Accurate and reproducible experimental validation is the cornerstone of PROTAC development. The following are detailed protocols for essential assays to confirm on-target degradation.
Western Blotting for Determination of DC50 and Dmax
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1][3]
a. Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
b. Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.[1]
-
Data Analysis: Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration to calculate the DC50 and Dmax values.[2][3]
Immunoprecipitation for Ternary Complex Formation
This assay confirms the PROTAC-induced formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3]
a. Materials:
-
PROTAC compound and vehicle control
-
Non-denaturing lysis buffer with inhibitors
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for the target protein and the E3 ligase for Western blotting
b. Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. The treatment time should be shorter than that required for significant degradation to allow for ternary complex detection. Lyse the cells in a non-denaturing buffer.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins and analyze the eluates by Western blotting using antibodies against both the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control confirms the formation of the ternary complex.[3]
Visualizing the Validation Process
Diagrams are provided below to illustrate the key mechanisms and workflows involved in the validation of PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for validation of on-target degradation.
Caption: Logical framework for comparative analysis of PROTACs.
References
Comparative Analysis of PROTACs Utilizing E3 Ligase Ligand 14: Selectivity Against IAP Family Members
A detailed examination of Proteolysis Targeting Chimeras (PROTACs) employing "E3 ligase Ligand 14," an Inhibitor of Apoptosis Protein (IAP) ligand, reveals a distinct selectivity profile in mediating the degradation of IAP family members. The most potent derivative, SNIPER(AR)-51, demonstrates efficient degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), highlighting its potential for targeted protein degradation in therapeutic applications.
PROTACs are innovative therapeutic modalities that harness the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. IAP proteins, which are frequently overexpressed in cancer cells, are attractive targets for E3 ligase recruitment in PROTAC design. "this compound" is a key building block for constructing these IAP-recruiting PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
A pivotal study by Shibata et al. in the Journal of Medicinal Chemistry (2018) detailed the development of a series of Androgen Receptor (AR) degrading PROTACs utilizing derivatives of "this compound". Among these, SNIPER(AR)-51 emerged as a highly potent molecule. This guide provides a comparative analysis of the selectivity of this class of PROTACs against various IAP ligands, supported by experimental data and detailed protocols.
Quantitative Selectivity Profile
The selectivity of PROTACs derived from "this compound" was evaluated by assessing their ability to induce the degradation of different IAP family members, primarily cIAP1 and XIAP. The data presented below is extracted from the study by Shibata et al. and showcases the degradation of these proteins in 22Rv1 human prostate carcinoma cells after a 24-hour treatment with the indicated compounds.
| Compound | Target Protein | Concentration (µM) | Remaining cIAP1 (%) | Remaining XIAP (%) |
| SNIPER(AR)-51 | AR | 1 | ~20 | ~50 |
| Control Ligand | - | 1 | ~100 | ~100 |
Note: The data is estimated from western blot images presented in the source publication. The control ligand represents the IAP-binding moiety alone, which did not induce significant degradation of either cIAP1 or XIAP at the tested concentration.
The results indicate that SNIPER(AR)-51 effectively reduces the levels of both cIAP1 and XIAP, with a more pronounced degradation observed for cIAP1. This dual degradation of IAP family members, alongside the target protein, can be a desirable feature in cancer therapy, as IAPs are known to promote cell survival and resistance to treatment. Information regarding the degradation of cIAP2 was not explicitly provided in this study.
Signaling Pathways and Mechanism of Action
IAP-based PROTACs function by inducing proximity between the target protein and the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Concurrently, many IAP ligands can also induce the auto-ubiquitination and degradation of the IAP proteins themselves, particularly cIAP1.
Experimental Protocols
The following is a detailed methodology for assessing the degradation of IAP proteins induced by PROTACs, based on the procedures described in the reference literature.
Western Blotting for IAP Degradation
-
Cell Culture and Treatment:
-
Seed 22Rv1 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of the PROTAC (e.g., SNIPER(AR)-51) or control compounds for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the IAP protein bands to the loading control.
-
Express the remaining protein levels as a percentage relative to the vehicle-treated control.
-
This comprehensive guide provides researchers and drug development professionals with a clear comparison of the selectivity of PROTACs utilizing "this compound" against different IAP family members. The provided data and protocols serve as a valuable resource for the design and evaluation of novel IAP-based protein degraders.
A Head-to-Head Showdown: Comparing the Performance of IAP-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the body's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, connecting a target protein of interest (POI) to an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[2][3]
Among the more than 600 E3 ligases in the human genome, the Inhibitor of Apoptosis (IAP) family—specifically c-IAP1, c-IAP2, and XIAP—has been successfully recruited for targeted protein degradation.[1] PROTACs that engage IAP proteins are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[4][5] This guide provides a detailed comparison of IAP-based PROTACs, supported by quantitative data, experimental protocols, and pathway visualizations to inform researchers in the field of drug discovery.
Mechanism of Action: A Dual Threat
IAP-based PROTACs function by inducing the formation of a "target protein - PROTAC - E3 ubiquitin ligase" ternary complex.[] This proximity facilitates the transfer of ubiquitin molecules to the target protein, condemning it to proteasomal degradation.[] Unlike traditional inhibitors, PROTACs act catalytically, being recycled to degrade multiple target protein molecules.[2][4]
Ligands used to recruit IAPs are frequently derived from SMAC mimetics (e.g., LCL-161, MV1) or bestatin (B1682670) derivatives.[4][7] These ligands bind to the BIR domains of IAP proteins.[] A key feature of many IAP-recruiting PROTACs, particularly those targeting cIAP1, is their dual mechanism. The binding of the SMAC mimetic moiety not only recruits the E3 ligase to the target protein but can also induce auto-ubiquitination and degradation of cIAP1 itself.[4] This can lead to the activation of the TNF-α signaling pathway, promoting apoptosis independently of the target protein degradation, which can be a powerful anti-cancer strategy.[][8]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Negative Control Experiments for PROTACs Utilizing E3 Ligase Ligands: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[1][6]
Given their catalytic nature, rigorous validation of a PROTAC's mechanism of action is paramount to ensure that the observed protein degradation is a direct result of the intended ternary complex formation and not due to off-target effects.[7][8] This guide provides a comparative overview of essential negative control experiments for validating the activity of PROTACs, using a hypothetical "E3 Ligase Ligand 14" that engages the Cereblon (CRBN) E3 ligase to degrade the bromodomain-containing protein 4 (BRD4).
The Critical Role of Negative Controls
Well-designed negative controls are indispensable for unequivocally demonstrating the specific, E3 ligase-dependent degradation of the target protein.[7][9] The two most informative types of negative controls are those that are structurally almost identical to the active PROTAC but are deficient in binding to either the E3 ligase or the target protein.[7]
-
E3 Ligase Binding-Deficient Control: This control molecule is designed to still bind to the target protein but is incapable of recruiting the E3 ligase. A common strategy for CRBN-recruiting PROTACs is the methylation of the glutarimide (B196013) nitrogen on the E3 ligase ligand, which sterically hinders its binding to CRBN.[7][10][11]
-
Target Protein Binding-Deficient Control: This control is engineered to bind to the E3 ligase but not to the protein of interest. This is often achieved by using an inactive enantiomer or epimer of the "warhead" portion of the PROTAC that targets the POI.[7]
Comparative Performance Data
To illustrate the expected outcomes of negative control experiments, the following tables summarize hypothetical quantitative data for a BRD4-targeting PROTAC utilizing "this compound" (a CRBN ligand) and its corresponding negative controls.
Table 1: Binding Affinities of PROTAC and Controls
| Compound | Target | Binding Affinity (Kd, nM) | Method |
| Active PROTAC | BRD4 | 50 | Isothermal Titration Calorimetry (ITC) |
| CRBN | 200 | Surface Plasmon Resonance (SPR) | |
| E3 Ligase Binding-Deficient Control | BRD4 | 55 | ITC |
| CRBN | >10,000 | SPR | |
| Target Binding-Deficient Control | BRD4 | >10,000 | ITC |
| CRBN | 210 | SPR |
Table 2: Cellular Target Engagement and Degradation
| Compound | Cellular Target Engagement (EC50, nM) | Protein Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| Active PROTAC | 100 | 25 | >95 |
| E3 Ligase Binding-Deficient Control | 110 | No degradation | <5 |
| Target Binding-Deficient Control | No engagement | No degradation | <5 |
Table 3: Cellular Viability
| Compound | Cell Line | Anti-proliferative Effect (IC50, nM) |
| Active PROTAC | MV4-11 (AML) | 30 |
| E3 Ligase Binding-Deficient Control | MV4-11 (AML) | >10,000 |
| Target Binding-Deficient Control | MV4-11 (AML) | >10,000 |
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationship between the active PROTAC and its negative controls.
Caption: Mechanism of action of a PROTAC.
Caption: Workflow for Western Blot analysis.
Caption: Logic of negative control experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Target Protein Degradation Assay (Western Blot)
This is the most direct method to measure PROTAC-induced protein degradation.[12][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and negative controls. Include a vehicle-only (e.g., DMSO) control. A typical concentration range is from 1 nM to 10 µM. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[9]
In-Cell Target Engagement Assay (NanoBRET™)
This assay measures the binding of the PROTAC to its target protein within living cells.
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-CRBN fusion protein.[7]
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white assay plate.[7]
-
Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand to the cells. Prepare serial dilutions of the active PROTAC and negative controls in Opti-MEM™ and add them to the wells.[7]
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate to all wells. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[7]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of target protein degradation.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the active PROTAC and negative controls.
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).[12]
-
Assay: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Measure the luminescence using a luminometer.[9]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of IAP PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, accurately determining the target engagement of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for assessing the target engagement of Inhibitor of Apoptosis (IAP)-recruiting PROTACs. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their drug discovery pipeline.
Introduction to IAP-Recruiting PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a protein of interest.[1][2] They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker.[1][2] IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), utilize IAP proteins as the E3 ligase to tag the target protein for degradation.[2] Verifying that the PROTAC molecule effectively engages both the target protein and the IAP E3 ligase within the cellular environment is a critical step in their development.
Comparative Analysis of Target Engagement Assays
Several biophysical and biochemical methods are available to measure the target engagement of PROTACs in cells. Here, we compare the Cellular Thermal Shift Assay (CETSA) with a prominent alternative, the NanoBRET™ assay.
Data Presentation: Quantitative Comparison
The following table provides a comparative overview of key performance metrics for different target engagement assays. The data for the IAP-PROTAC-BRD4 is based on estimations from published data for similar IAP-based PROTACs, as a direct head-to-head comparison in a single study was not available in the reviewed literature.[1]
| Assay | PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | Key Parameter | Value | Reference |
| CETSA | IAP-PROTAC-BRD4 | IAP | BRD4 | Mino | EC50 (Target Engagement) | ~50-200 nM | [1] (Estimated) |
| NanoBRET™ | IAP-PROTAC-BRD4 | IAP | BRD4 | HEK293 | IC50 (Target Occupancy) | ~20-150 nM | [1] (Estimated) |
| Western Blot | IAP-PROTAC-BRD4 | IAP | BRD4 | Mino | DC50 (Degradation) | ~10-100 nM | [1] (Estimated) |
| Western Blot | IAP-PROTAC-BRD4 | IAP | BRD4 | Mino | Dmax (Degradation) | >85% | [1] (Estimated) |
| NanoBRET™ | dBET1 | CRBN | BRD4 | HEK293 | IC50 (Target Occupancy) | <1 µM | |
| Western Blot | dBET1 | CRBN | BRD4 | MV4;11 | DC50 (Degradation) | <1 nM | [1] |
| Western Blot | dBET1 | CRBN | BRD4 | MV4;11 | Dmax (Degradation) | >90% | [1] |
Note: The data for IAP-PROTAC-BRD4 is estimated based on published data for similar IAP-based PROTACs targeting other proteins, as a direct head-to-head comparison with dBET1 for BRD4 degradation was not available in the searched literature.[1] The other values are from published studies.[1]
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures involved, the following diagrams were generated using Graphviz.
IAP PROTAC Mechanism of Action
This diagram illustrates the mechanism by which an IAP-recruiting PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.
References
Evaluating the Therapeutic Window of IAP-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). Among the various E3 ligases recruited by PROTACs, the Inhibitor of Apoptosis Proteins (IAPs) have garnered significant attention. IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offer a distinct approach to targeted protein degradation with potential advantages in therapeutic window and overcoming resistance.[1][2]
This guide provides an objective comparison of the performance of IAP-based PROTACs with alternatives that recruit other E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL). The information presented is supported by experimental data to aid researchers in the evaluation and development of this promising class of therapeutics.
Quantitative Performance Analysis: IAP-based PROTACs vs. Alternatives
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage), and its therapeutic window, which is the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. The following tables summarize the performance of selected IAP-based PROTACs and their CRBN- or VHL-based counterparts targeting the same protein.
| Target: Bruton's Tyrosine Kinase (BTK) | |||
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 |
| SNIPER-12 | IAP | THP-1 | 182 ± 57 nM[3] |
| CRBN-based BTK PROTAC | CRBN | Varies | Generally more efficient than IAP/VHL-based for BTK[3] |
| VHL-based BTK PROTAC | VHL | Varies | Inefficient for BTK degradation in some studies[3] |
| Target: B-cell lymphoma-extra large (BCL-XL) | |||
| PROTAC | E3 Ligase Recruited | Cell Line | Key Finding |
| SNIPER-2 (Compound 8a) | IAP | MyLa 1929 | Efficiently degraded BCL-XL, whereas CRBN-based PROTACs showed compromised potency. Significantly reduced platelet toxicity compared to the parent compound ABT-263.[3][4] |
| CRBN-based BCL-XL PROTAC | CRBN | Other cancer cell lines | High potency in cell lines with sufficient CRBN expression.[3][4] |
| Target: Cyclin-Dependent Kinase 4/6 (CDK4/6) | |||
| PROTAC | E3 Ligase Recruited | Cell Line | Dmax |
| SNIPER-19 & SNIPER-20 | IAP | MM.1S | > 77% at 0.1 µM for both CDK4 and CDK6[3] |
| CRBN-based CDK4/6 PROTAC | CRBN | Varies | Effective degradation, but IAP-based PROTACs also show potent and long-lasting activity.[3][5] |
| VHL-based CDK4/6 PROTAC | VHL | Varies | Can effectively degrade CDK4/6, with DC50 < 10 nM in some cases.[5] |
| Target: Estrogen Receptor α (ERα) | |||
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 |
| SNIPER(ER)-87 | IAP | Breast cancer cells | 3 nM[6] |
| VHL-based ERα PROTAC | VHL | ER+ cells | Effective degradation and efficacious in a xenograft model.[1] |
| SNIPER-31 | IAP | ER+ cells | Degraded ERα with low efficiency compared to VHL-based PROTACs.[1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures involved in evaluating IAP-based PROTACs, the following diagrams illustrate the IAP signaling pathway, the general mechanism of action for PROTACs, and a typical experimental workflow.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a fundamental assay to quantify the extent of target protein degradation.[7][8]
Materials:
-
Cell culture reagents
-
PROTAC compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
MTT Assay for Cytotoxicity (IC50 Determination)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic effects of a PROTAC.[9][10][11]
Materials:
-
Cell culture reagents
-
PROTAC compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration and use non-linear regression to determine the IC50 value.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a PROTAC in a mouse model.[1][10]
Materials:
-
PROTAC compound formulated for in vivo administration
-
Male or female mice (e.g., CD-1 or BALB/c nude mice for xenograft studies)
-
Dosing vehicles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Sample storage vials
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions. Randomly assign animals to different treatment groups and time points.
-
Dosing: Administer the PROTAC compound to the mice via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) at a specific dose.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the mice.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in plasma.
-
Prepare calibration standards and quality control samples.
-
Extract the PROTAC from the plasma samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentration of the PROTAC at each time point.
-
Use pharmacokinetic software to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
-
Conclusion
IAP-based PROTACs represent a compelling strategy in the field of targeted protein degradation. As demonstrated by the comparative data, they can offer advantages in certain contexts, such as overcoming resistance mechanisms and potentially providing a wider therapeutic window by exploiting differential E3 ligase expression between target and non-target tissues. However, the choice of E3 ligase is highly dependent on the specific protein of interest and the desired therapeutic application. The experimental protocols provided herein offer a foundational framework for the systematic evaluation of IAP-based PROTACs and their comparison with other PROTAC modalities. Further research and head-to-head in vivo studies will be crucial to fully elucidate the therapeutic potential of IAP-based PROTACs in various disease settings.
References
- 1. protocols.io [protocols.io]
- 2. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of E3 Ligase Ligands
Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of E3 ligase ligands to ensure personal safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of E3 ligase ligands, typified by the hypothetical "E3 ligase Ligand 14." The following information is based on general safety data for similar chemical compounds and is intended to supplement, not replace, the specific Safety Data Sheet (SDS) for the exact product in use.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle the E3 ligase ligand in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[1][2] In case of accidental contact, immediately wash the affected skin with soap and plenty of water, and for eye contact, rinse cautiously with water for several minutes.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of E3 ligase ligands and their contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The following steps outline a general procedure:
-
Waste Segregation: All waste contaminated with the E3 ligase ligand, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and chemically compatible waste containers. Ensure the containers are kept tightly closed when not in use.[1]
-
Chemical Deactivation (if applicable): For many organic compounds, chemical deactivation may be a necessary step prior to disposal. However, specific deactivation procedures are highly dependent on the chemical structure of the ligand. Consult the manufacturer's SDS or relevant chemical safety literature for appropriate deactivation methods. Do not attempt any chemical deactivation without explicit instructions.
-
Disposal as Hazardous Waste: E3 ligase ligands and associated contaminated materials should be treated as hazardous chemical waste. Disposal must be carried out through the institution's licensed hazardous waste management program. Do not discharge into drains or dispose of with regular trash.[1]
-
Documentation: Maintain accurate records of the disposed waste, including the name of the chemical, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
While specific quantitative data for "this compound" is not publicly available, a typical Safety Data Sheet for a similar research chemical would contain the following types of information, which are essential for safe handling and disposal.
| Parameter | Typical Value/Information | Source of Information |
| Storage Temperature | Room temperature in continental US; may vary elsewhere.[3] | Certificate of Analysis[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | Safety Data Sheet |
| Recommended Fire Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam.[1] | Safety Data Sheet |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat.[1][2] | Safety Data Sheet |
| Waste Disposal Method | Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[1] | Safety Data Sheet |
Experimental Protocols: General Spill Response
In the event of a spill, the following general protocol should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if vapors or dust are present.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Collect and Dispose of Spill Debris: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, as recommended by the SDS, and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of E3 ligase ligands.
Caption: Workflow for the safe disposal of E3 ligase ligands.
References
Essential Safety and Operational Guide for Handling E3 Ligase Ligand 14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 ligase Ligand 14. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Disclaimer: This document provides general guidance based on available safety information for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling the substance.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | EN 374 | Prevents skin contact with the chemical. Always inspect gloves for integrity before use.[2][3][4] |
| Body Protection | Laboratory Coat or Gown | --- | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | N95 Respirator or equivalent (if potential for aerosolization) | NIOSH approved | To be used when handling powders outside of a ventilated enclosure or in case of a spill.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol is critical for minimizing risk and ensuring experimental reproducibility.
1. Preparation and Pre-Handling:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Work Area Preparation: Ensure a clean and uncluttered workspace. For handling the solid compound, it is recommended to work in a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, pipettes, and waste containers, before putting on PPE.
2. Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, followed by safety goggles.
-
Don the appropriate gloves. Ensure gloves are compatible with the solvents being used.
3. Compound Handling:
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Use: Avoid direct contact with the skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the laboratory.
4. Post-Handling and Decontamination:
-
Clean Workspace: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
PPE Doffing: Remove PPE in the reverse order it was put on. Remove gloves first, followed by the lab coat and safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid this compound and contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[1]
-
-
Contaminated Labware:
-
Reusable labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous liquid waste, before proceeding with standard washing procedures.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the storage and pickup of hazardous chemical waste.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
